Octocrylene-13C3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H27NO2 |
|---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
2-ethylhexyl 2-(azanylidyne(113C)methyl)-3,3-diphenyl(1,2-13C2)prop-2-enoate |
InChI |
InChI=1S/C24H27NO2/c1-3-5-12-19(4-2)18-27-24(26)22(17-25)23(20-13-8-6-9-14-20)21-15-10-7-11-16-21/h6-11,13-16,19H,3-5,12,18H2,1-2H3/i17+1,22+1,24+1 |
InChI Key |
FMJSMJQBSVNSBF-HWNUEYDISA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Octocrylene-13C3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Octocrylene-13C3, an isotopically labeled version of the common UV filter octocrylene (B1203250). This document is intended for researchers, scientists, and professionals in drug development who require a stable, labeled internal standard for pharmacokinetic studies, metabolism research, and quantitative analysis.
Introduction
Octocrylene (2-ethylhexyl 2-cyano-3,3-diphenylacrylate) is a widely used organic compound in sunscreens and other personal care products for its ability to absorb UVB and short-wave UVA radiation.[1] The availability of an isotopically labeled version, such as this compound, is crucial for accurate quantification in complex biological matrices and for metabolism studies. The 13C labels provide a distinct mass signature for mass spectrometry-based detection, allowing for precise differentiation from the unlabeled endogenous compound.
This guide outlines a plausible synthetic route and detailed purification protocols for this compound, based on established chemical reactions for the synthesis of octocrylene and its analogs.
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process involving the synthesis of the labeled precursor, 2-ethylhexyl cyanoacetate-13C3, followed by a Knoevenagel condensation with benzophenone (B1666685).
Diagram of the Synthetic Pathway
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 2-ethylhexyl cyanoacetate-1,2,3-13C3
This step involves the transesterification of a commercially available labeled starting material, ethyl cyanoacetate-1,2,3-13C3, with 2-ethylhexanol.
-
Materials:
-
Ethyl cyanoacetate-1,2,3-13C3
-
2-Ethylhexanol
-
Sodium carbonate (catalyst)
-
Toluene (B28343) (solvent)
-
-
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine ethyl cyanoacetate-1,2,3-13C3 (1 equivalent), 2-ethylhexanol (1.5 equivalents), and a catalytic amount of sodium carbonate (0.05 equivalents) in toluene.
-
Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of ethanol (B145695) in the Dean-Stark trap.
-
Once the theoretical amount of ethanol has been collected, cool the reaction mixture to room temperature.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-ethylhexyl cyanoacetate-1,2,3-13C3. This crude product can often be used in the next step without further purification.
-
Step 2: Knoevenagel Condensation to form this compound
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[2] In this synthesis, the active hydrogen compound is the newly synthesized 2-ethylhexyl cyanoacetate-1,2,3-13C3, and the carbonyl compound is benzophenone.
-
Materials:
-
2-Ethylhexyl cyanoacetate-1,2,3-13C3 (from Step 1)
-
Benzophenone
-
Piperidine (B6355638) (catalyst)
-
Acetic acid (co-catalyst)
-
Toluene (solvent)
-
-
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve benzophenone (1 equivalent) and 2-ethylhexyl cyanoacetate-1,2,3-13C3 (1.1 equivalents) in toluene.
-
Add a catalytic amount of piperidine (0.1 equivalents) and acetic acid (0.1 equivalents).
-
Heat the mixture to reflux. The reaction is driven to completion by the azeotropic removal of water.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purification of this compound
Purification of the crude product is essential to achieve the high purity required for use as an analytical standard. A combination of column chromatography and recrystallization is typically employed.
Diagram of the Purification Workflow
Caption: Purification workflow for this compound.
Experimental Protocols
1. Column Chromatography
-
Stationary Phase: Silica (B1680970) gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate (B1210297) in hexane (e.g., starting from 100% hexane and gradually increasing the polarity with ethyl acetate).
-
Procedure:
-
Prepare a silica gel column in hexane.
-
Dissolve the crude this compound in a minimal amount of dichloromethane (B109758) or toluene and load it onto the column.
-
Elute the column with the hexane/ethyl acetate gradient.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
2. Recrystallization
-
Solvent System: A suitable solvent system for recrystallization is a mixture of ethanol and water.
-
Procedure:
-
Dissolve the product from the column chromatography in a minimal amount of hot ethanol.
-
Slowly add water until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with cold ethanol/water mixture.
-
Dry the crystals under vacuum to obtain pure this compound.
-
Data Presentation
The following tables summarize the key quantitative data for the synthesis and purification of this compound.
Table 1: Synthesis Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Catalyst | Solvent | Reaction Time (h) | Typical Yield (%) |
| 1 | Transesterification | Ethyl cyanoacetate-13C3, 2-Ethylhexanol | Sodium carbonate | Toluene | 4-6 | 85-95 |
| 2 | Knoevenagel Condensation | 2-Ethylhexyl cyanoacetate-13C3, Benzophenone | Piperidine/Acetic acid | Toluene | 8-12 | 70-85 |
Table 2: Purification and Purity Analysis
| Purification Step | Method | Eluent/Solvent | Purity before Step (%) | Purity after Step (%) | Recovery (%) |
| 1 | Column Chromatography | Hexane/Ethyl Acetate | ~70 | ~95 | 80-90 |
| 2 | Recrystallization | Ethanol/Water | ~95 | >98 | 85-95 |
Table 3: Analytical Characterization of this compound
| Analytical Technique | Parameter | Expected Value/Result |
| HPLC | Purity | >98% |
| Retention Time | Dependent on column and method | |
| Mass Spectrometry (MS) | [M+H]+ | m/z 365.2 |
| Nuclear Magnetic Resonance (NMR) | 1H NMR | Spectrum consistent with octocrylene structure |
| 13C NMR | Enhanced signals for the three labeled carbons |
Conclusion
This technical guide provides a detailed framework for the synthesis and purification of this compound. The described methods, based on established organic chemistry principles, offer a reliable pathway to obtain this valuable isotopically labeled standard. The high purity achievable through the outlined purification protocol ensures its suitability for demanding analytical applications in research and development. Researchers should adapt and optimize these protocols based on their specific laboratory conditions and available starting materials.
References
Octocrylene-13C3: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Octocrylene-13C3, a stable isotope-labeled version of the common UV filter, Octocrylene. This document is intended for researchers in pharmaceuticals, cosmetics, and environmental science, providing key data, analytical methodologies, and insights into its mechanism of action and metabolic fate.
Certificate of Analysis (Representative)
This section presents a typical Certificate of Analysis for this compound. The values provided are representative and may vary between batches and suppliers.
Physicochemical and Quality Control Data
| Parameter | Specification | Method |
| Chemical Name | 2-ethylhexyl 2-(nitrido(13C)methyl)-3,3-diphenyl-(1,2-13C2)prop-2-enoate | - |
| CAS Number | 2196203-34-4 | - |
| Molecular Formula | ¹³C₃C₂₁H₂₇NO₂ | Mass Spectrometry |
| Molecular Weight | 364.45 g/mol | Mass Spectrometry |
| Appearance | Light yellow to yellow oil | Visual Inspection |
| Purity (HPLC) | ≥95% | HPLC-UV |
| Isotopic Purity | ≥99% ¹³C | Mass Spectrometry |
| Storage | Store at 2-8°C, protected from light | - |
| Unlabelled CAS | 6197-30-4 | - |
Analytical Methodologies
Accurate quantification of this compound is crucial for its use as an internal standard in analytical studies. High-Performance Liquid Chromatography (HPLC) is the most common technique.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is suitable for determining the purity of this compound.
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Column : C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[1]
-
Mobile Phase : An isocratic mixture of acetonitrile (B52724) and water (e.g., 75:25, v/v).[1]
-
Flow Rate : 1.5 mL/min.[1]
-
Detection : UV detection at 210 nm.[1]
-
Column Temperature : 50°C.[1]
-
Internal Standard : Cyclosporine A can be used as an internal standard.
-
Sample Preparation : Dissolve the sample in the mobile phase to a suitable concentration (e.g., in the range of 2.5 x 10⁻⁵ M to 5.5 x 10⁻⁵ M).
Mechanism of Action and Metabolic Pathways
Understanding the pathways of Octocrylene is vital for assessing its efficacy and safety.
UV Radiation Absorption and Energy Dissipation
Octocrylene functions as a chemical UV filter by absorbing UV radiation, primarily in the UVB and short-wave UVA spectrum (280-320 nm), and dissipating the energy as heat. This process prevents the UV radiation from penetrating the skin and causing cellular damage. The absorbed energy excites the molecule to a higher energy state, which then returns to its ground state through non-radiative decay, releasing the energy as thermal energy.
References
An In-depth Technical Guide to Octocrylene-13C3: Physicochemical Characteristics, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical characteristics of Octocrylene-13C3, a stable isotope-labeled version of the common UV filter Octocrylene (B1203250). This document details its synthesis, purification, and analytical characterization, offering valuable information for researchers in drug development, metabolism, and environmental science.
Core Physical and Chemical Characteristics
This compound is an isotopically labeled organic compound where three carbon atoms in the octocrylene molecule have been replaced with the stable carbon-13 isotope. This labeling is invaluable for tracer studies in metabolic and environmental fate research, allowing for unambiguous identification and quantification by mass spectrometry.
Table 1: Physicochemical Properties of this compound and Unlabeled Octocrylene
| Property | This compound | Unlabeled Octocrylene | Reference |
| Molecular Formula | ¹³C₃C₂₁H₂₇NO₂ | C₂₄H₂₇NO₂ | [1] |
| Molecular Weight | 364.48 g/mol | 361.48 g/mol | [1] |
| Accurate Mass | 364.2142 u | 361.2042 u | [1] |
| CAS Number | Not available | 6197-30-4 | [1] |
| Appearance | Viscous, oily liquid, clear and colorless | Viscous, oily liquid, clear and colorless | [2] |
| Melting Point | Not available | -10 °C | |
| Boiling Point | Not available | 218 °C at 1.5 mmHg | |
| Density | Not available | 1.051 g/mL at 25 °C | |
| Solubility | Soluble in organic solvents (e.g., DMSO, ethanol) | Oil-soluble | |
| Storage Temperature | +4°C | Room Temperature | |
| Purity (typical) | >95% (by HPLC) | ≥98.0% (by HPLC) | |
| UV Absorption Max (λmax) | ~303 nm | 303 nm |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is achieved through a Knoevenagel condensation reaction, a classic method for forming carbon-carbon double bonds. This procedure utilizes 13C-labeled precursors to introduce the isotopic labels into the final molecule.
Reaction Scheme:
Materials:
-
Ethyl Cyanoacetate-13C2
-
Benzophenone-13C
-
Piperidine (B6355638) (catalyst)
-
Toluene (solvent)
-
Anhydrous magnesium sulfate
-
Ethyl acetate (B1210297)
-
Hexane
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve Ethyl Cyanoacetate-13C2 (1.0 eq) and Benzophenone-13C (1.0 eq) in toluene.
-
Add a catalytic amount of piperidine (e.g., 0.1 eq) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by observing the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically after several hours), allow the mixture to cool to room temperature.
-
Wash the reaction mixture with water to remove the piperidine catalyst.
-
Extract the organic layer with ethyl acetate.
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude this compound is purified by flash column chromatography on silica gel.
Procedure:
-
Prepare a silica gel column using a slurry of silica in a non-polar solvent such as hexane.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent).
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity.
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound as a viscous oil.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
A validated reverse-phase HPLC method is used for the determination of purity and quantification of this compound.
Table 2: HPLC Method Parameters
| Parameter | Value |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile:Water (85:15, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 300 nm |
| Injection Volume | 20 µL |
| Column Temperature | 50 °C |
| Internal Standard | Cyclosporine A (optional) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the structure and isotopic labeling of this compound. The presence of ¹³C labels will result in characteristic splitting patterns in both ¹H and ¹³C spectra due to ¹H-¹³C and ¹³C-¹³C coupling.
-
¹H NMR: Protons attached to or adjacent to the ¹³C-labeled carbons will exhibit additional coupling, leading to the splitting of their signals.
-
¹³C NMR: The signals for the ¹³C-labeled carbons will be significantly enhanced in intensity. ¹³C-¹³C coupling may be observed between adjacent labeled carbons.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight and isotopic enrichment of this compound.
-
Expected Molecular Ion: The mass spectrum will show a molecular ion peak [M+H]⁺ at m/z 365.2, corresponding to the ¹³C₃-labeled molecule.
-
Fragmentation Pattern: The fragmentation pattern will be similar to that of unlabeled octocrylene, but fragments containing the ¹³C labels will have a corresponding mass shift. Key fragments of unlabeled octocrylene are observed at m/z 250 (loss of the 2-ethylhexyl group) and m/z 232 (further loss of water). The corresponding fragments for this compound would be shifted depending on which part of the molecule retains the labels.
Potential Signaling Pathway Interaction
Recent in silico studies suggest that octocrylene may interact with the vitamin D synthesis pathway. Molecular docking and dynamic simulations have indicated that octocrylene can bind to key proteins involved in this pathway, including the vitamin D binding protein (VDBP), the vitamin D receptor (VDR), and the enzyme CYP2R1, which is responsible for the 25-hydroxylation of vitamin D. This potential interaction could disrupt normal vitamin D metabolism.
Caption: Potential interaction of Octocrylene with the Vitamin D synthesis and signaling pathway.
References
Navigating the Stability and Storage of Octocrylene-13C3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Octocrylene-13C3. As direct stability studies on the isotopically labeled form are not extensively available in public literature, this document synthesizes information from studies on unlabeled Octocrylene, general principles for the handling of isotopically labeled compounds, and relevant analytical methodologies. All recommendations are intended to ensure the integrity and purity of this compound for research and analytical applications.
Core Concepts: Stability Profile and Storage
For isotopically labeled compounds such as this compound, general best practices for storage are critical to maintain isotopic enrichment and chemical purity. These compounds can be susceptible to degradation from factors like temperature, light, and humidity.
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | +5°C (Refrigerated) | To minimize the rate of potential degradation reactions. Some suppliers explicitly recommend this storage temperature. |
| Light | Protected from light (e.g., in an amber vial or stored in the dark) | To prevent potential photodegradation. |
| Humidity | Store in a dry environment | To minimize hydrolysis and other moisture-related degradation. |
| Form | Solid (crystalline preferred) or in a suitable non-aqueous solvent | Solid form is generally more stable. If in solution, a non-aqueous solvent is recommended to prevent hydrolysis. |
| Inert Atmosphere | Consider storage under an inert gas (e.g., argon or nitrogen) | To prevent oxidation, especially for long-term storage. |
Degradation Pathways
The most well-documented degradation pathway for Octocrylene is the retro-aldol condensation reaction, which leads to the formation of benzophenone (B1666685). This degradation can occur over time and is accelerated by factors such as increased temperature. Studies have shown that the concentration of benzophenone in commercial products containing Octocrylene can increase significantly with age.[1][2]
Another potential degradation pathway involves reactions under specific environmental conditions, such as chlorination, which can occur in swimming pools. This process can lead to the formation of various disinfection byproducts.
Below is a diagram illustrating the primary degradation pathway of Octocrylene to benzophenone.
Caption: Primary degradation pathway of Octocrylene.
Experimental Protocols
To ensure the quality and stability of this compound, it is essential to employ validated analytical methods. The following protocols are based on established methods for the analysis of Octocrylene and can be adapted for the isotopically labeled compound.
Stability-Indicating HPLC-UV Method
This method is suitable for quantifying this compound and detecting its primary degradation product, benzophenone.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
Mobile Phase:
-
Isocratic mixture of methanol (B129727) and water (e.g., 90:10 v/v).
Flow Rate:
-
1.0 mL/min.
Detection Wavelength:
-
Set to the UV absorbance maximum of Octocrylene (approximately 303 nm).
Sample Preparation:
-
Accurately weigh a known amount of this compound.
-
Dissolve in a suitable solvent, such as methanol or ethanol, to a known concentration (e.g., 1 mg/mL).
-
Further dilute with the mobile phase to a concentration within the linear range of the instrument (e.g., 10 µg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a known volume of the prepared sample (e.g., 20 µL).
-
Monitor the chromatogram for the elution of this compound and any potential degradation products. The retention time for benzophenone will be different from that of this compound.
-
Quantify the amount of this compound and any detected impurities by comparing the peak areas to those of a reference standard.
The following diagram illustrates the general workflow for a stability study.
Caption: General workflow for a stability analysis using HPLC.
Forced Degradation Studies
To understand the potential degradation pathways and to develop a stability-indicating analytical method, forced degradation studies should be performed. These studies involve subjecting the this compound to stress conditions more severe than the recommended storage conditions.
Table 2: Conditions for Forced Degradation Studies
| Stress Condition | Example Protocol |
| Acid Hydrolysis | Dissolve sample in 0.1 N HCl and heat at 60°C for 24 hours. |
| Base Hydrolysis | Dissolve sample in 0.1 N NaOH and heat at 60°C for 24 hours. |
| Oxidation | Dissolve sample in 3% hydrogen peroxide and store at room temperature for 24 hours. |
| Thermal Degradation | Expose solid sample to 80°C for 48 hours. |
| Photodegradation | Expose sample (solid or in solution) to UV light (e.g., 254 nm and 365 nm) for a defined period. |
After exposure to each stress condition, the samples should be analyzed using the stability-indicating HPLC method to identify and quantify any degradation products.
Summary of Quantitative Data (Hypothetical)
As no specific quantitative stability data for this compound is publicly available, the following table is a hypothetical representation of how such data would be presented. This table should be populated with actual experimental data from a formal stability study.
Table 3: Hypothetical Stability Data for this compound under ICH Conditions
| Storage Condition | Time Point | Assay (% of Initial) | Benzophenone (%) | Total Impurities (%) |
| Long-Term (5°C ± 3°C) | 0 Months | 100.0 | < 0.05 | 0.1 |
| 3 Months | 99.8 | 0.06 | 0.15 | |
| 6 Months | 99.7 | 0.08 | 0.2 | |
| 12 Months | 99.5 | 0.12 | 0.25 | |
| Accelerated (25°C ± 2°C / 60% RH ± 5% RH) | 0 Months | 100.0 | < 0.05 | 0.1 |
| 3 Months | 99.2 | 0.25 | 0.4 | |
| 6 Months | 98.5 | 0.50 | 0.7 |
Conclusion
Maintaining the stability of this compound is paramount for its effective use in research and as an analytical standard. While direct stability data for the labeled compound is limited, by adhering to the storage conditions outlined in this guide and employing robust analytical methods, researchers can ensure the integrity of the compound. The information provided, largely inferred from studies on unlabeled Octocrylene and general principles for isotopically labeled compounds, serves as a strong foundation for establishing in-house stability protocols. It is strongly recommended that users perform their own stability assessments under their specific laboratory conditions.
References
Isotopic Purity of Octocrylene-13C3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity of Octocrylene-13C3, a stable isotope-labeled internal standard crucial for quantitative bioanalysis. This document outlines the key specifications, detailed experimental protocols for determining isotopic enrichment, and logical workflows for its analytical characterization.
Introduction to this compound
This compound is a stable isotope-labeled version of Octocrylene, an organic compound used as an ingredient in sunscreens and other cosmetic products. In this compound, three carbon atoms have been replaced with the heavy isotope, carbon-13 (¹³C). This substitution results in a molecule that is chemically identical to its unlabeled counterpart but has a greater molecular weight. This mass difference makes it an ideal internal standard for mass spectrometry-based quantitative studies, allowing for precise and accurate measurement of Octocrylene in various matrices.
Quantitative Data on Isotopic Purity
The isotopic purity of this compound is a critical parameter that defines its suitability as an internal standard. High isotopic purity minimizes interference from the unlabeled analyte, ensuring the accuracy of quantitative assays. The data is typically determined by high-resolution mass spectrometry and is provided by the manufacturer in a Certificate of Analysis.
While a specific Certificate of Analysis for this compound is not publicly available, the following tables represent typical data for a high-quality standard.
Table 1: General Specifications for this compound
| Parameter | Specification |
| Chemical Formula | ¹³C₃C₂₁H₂₇NO₂ |
| Molecular Weight | 364.45 g/mol |
| Unlabeled CAS Number | 6197-30-4 |
| Chemical Purity (HPLC) | >95%[1] |
| Appearance | Oil/Liquid |
| Storage Conditions | +4°C, protected from light and moisture |
Table 2: Illustrative Isotopic Purity and Distribution
Note: The following data is representative of a typical high-purity ¹³C₃-labeled standard and is for illustrative purposes.
| Parameter | Value |
| Isotopic Enrichment (Atom % ¹³C) | ≥ 99% |
| Isotopologue Distribution | Relative Abundance (%) |
| M+0 (Unlabeled) | < 0.5% |
| M+1 (One ¹³C) | < 1.0% |
| M+2 (Two ¹³C) | < 2.0% |
| M+3 (Three ¹³C) | > 96.5% |
Experimental Protocols for Isotopic Purity Determination
The isotopic purity of this compound is primarily determined using mass spectrometry, with NMR spectroscopy providing complementary information on the position of the labels.
Mass Spectrometry Protocol
High-resolution mass spectrometry (HRMS), such as with a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is the preferred method for determining isotopic enrichment.
Objective: To determine the isotopic distribution and confirm the isotopic purity of this compound.
Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled with a Liquid Chromatography (LC) system.
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 mg/mL.
-
Perform a serial dilution to a final concentration of about 1 µg/mL in a solvent compatible with the LC-MS system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
-
Liquid Chromatography (LC) Parameters:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is suitable for separating Octocrylene from potential impurities.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient from 50% to 95% B over several minutes is typically used to elute the highly lipophilic Octocrylene.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is effective for Octocrylene.
-
Scan Mode: Full scan mode over a mass range that includes the molecular ions of both the labeled and unlabeled compound (e.g., m/z 350-380).
-
Resolution: Set to a high resolution (>10,000) to clearly resolve the isotopic peaks.
-
Data Acquisition: Acquire data for the peak corresponding to the retention time of Octocrylene.
-
-
Data Analysis:
-
Identify the monoisotopic peak for the fully labeled this compound ([M+H]⁺ at m/z 365.21).
-
Identify the peaks corresponding to the unlabeled compound ([M+H]⁺ at m/z 362.20) and the M+1 and M+2 isotopologues.
-
Calculate the isotopic purity using the following formula: Isotopic Purity (%) = [Intensity of M+3 Peak / (Sum of Intensities of M+0, M+1, M+2, and M+3 Peaks)] x 100
-
NMR Spectroscopy Protocol
Carbon-13 (¹³C) NMR spectroscopy is used to confirm the position of the isotopic labels.
Objective: To confirm the location of the ¹³C labels within the Octocrylene molecule.
Instrumentation: High-field NMR Spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation:
-
Dissolve an adequate amount of this compound (typically 5-20 mg) in a suitable deuterated solvent (e.g., chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆)).
-
Filter the solution into a clean 5 mm NMR tube to remove any particulate matter.
-
-
NMR Data Acquisition:
-
Acquire a standard proton (¹H) NMR spectrum. The signals for protons directly attached to the ¹³C-labeled carbons will appear as doublets due to one-bond ¹H-¹³C coupling.
-
Acquire a ¹³C NMR spectrum. The signals corresponding to the labeled carbon atoms will be significantly enhanced in intensity compared to the natural abundance signals of the other carbons.
-
-
Data Analysis:
-
Analyze the ¹H NMR spectrum for the characteristic doublets, confirming the positions of the labels relative to the protons.
-
In the ¹³C NMR spectrum, the large integrated area of the labeled carbon signals relative to the unlabeled carbons provides a qualitative confirmation of high enrichment at the expected positions.
-
Mandatory Visualizations
Experimental Workflow for Isotopic Purity Determination by Mass Spectrometry
Caption: Workflow for Isotopic Purity Determination by MS.
Logical Relationship for Internal Standard Suitability
Caption: Decision Logic for Internal Standard Suitability.
Conclusion
The isotopic purity of this compound is a paramount characteristic for its use as an internal standard in quantitative analytical methods. A thorough characterization using high-resolution mass spectrometry and NMR spectroscopy is essential to ensure the accuracy and reliability of experimental results. This guide provides the foundational knowledge and detailed protocols for researchers, scientists, and drug development professionals to understand and verify the isotopic purity of this critical analytical tool.
References
The Use of Octocrylene-13C3 in Metabolic Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the metabolic fate of octocrylene (B1203250) (OC), a widely used UV filter. While studies specifically employing Octocrylene-13C3 are not yet prevalent in published literature, this guide outlines a comprehensive approach to such research by integrating established methodologies for stable isotope labeling with the current knowledge of octocrylene metabolism. The use of 13C-labeled OC offers a powerful tool for unequivocally tracing and quantifying its absorption, distribution, metabolism, and excretion (ADME) profile.
Introduction to Octocrylene and the Rationale for 13C Labeling
Octocrylene (2-ethylhexyl 2-cyano-3,3-diphenyl-2-propenoate) is a common ingredient in sunscreens and other personal care products, valued for its ability to absorb UVB and short-wave UVA radiation.[1] Understanding its metabolic pathway is crucial for assessing its safety and potential systemic effects. Stable isotope labeling, specifically with carbon-13 (13C), is a state-of-the-art technique in metabolic research.[2] By replacing three carbon atoms in the octocrylene molecule with their heavy isotope (13C), researchers can use mass spectrometry to distinguish the administered compound and its metabolites from endogenous molecules, enabling precise tracking and quantification.[3]
Known Metabolic Pathways of Octocrylene
Human studies have identified several key metabolites of octocrylene, primarily formed through ester hydrolysis and oxidation of the 2-ethylhexyl side chain.[4][5] The metabolism is thought to be mediated by esterase enzymes and oxidative processes. The main metabolic reactions include:
-
Ester Hydrolysis: The ester bond is cleaved, leading to the formation of 2-cyano-3,3-diphenylacrylic acid (CPAA). This is a major metabolic pathway.
-
Side-Chain Oxidation: The ethylhexyl group undergoes oxidation at various positions. Key oxidative metabolites include:
-
2-ethyl-5-hydroxyhexyl 2-cyano-3,3-diphenyl acrylate (B77674) (5OH-OC)
-
2-(carboxymethyl)butyl 2-cyano-3,3-diphenyl acrylate (dinor OC carboxylic acid; DOCCA) through beta-oxidation.
-
-
Conjugation: The metabolites can undergo phase II conjugation reactions, such as glucuronidation, to facilitate their excretion.
A diagram of the primary metabolic pathway is presented below.
Quantitative Data on Octocrylene Metabolism
The following tables summarize quantitative data from human metabolic studies of octocrylene. These data are essential for designing and interpreting studies with this compound.
Table 1: Renal Excretion of Octocrylene Metabolites After Oral Administration
| Metabolite | Percentage of Oral Dose Excreted in Urine (Mean and Range) | Reference |
| CPAA | 45% (40-50%) | |
| DOCCA | 0.13% (0.11-0.16%) | |
| 5OH-OC | 0.008% (0.005-0.011%) |
Table 2: Elimination Kinetics of Octocrylene Metabolites After Oral Administration
| Metabolite | Elimination Half-Life (1st Phase) | Elimination Half-Life (2nd Phase) | Time to Peak Urinary Concentration | Percentage Excreted within 24h | Reference |
| CPAA | 5.7 h | 16 h | 3.2 - 4.2 h | 77% | |
| DOCCA | 3.0 h | 16 h | 3.2 - 4.2 h | 82% | |
| 5OH-OC | 1.3 h | 6.4 h | 3.2 - 4.2 h | 99% |
Experimental Protocols
This section details established protocols for studying octocrylene metabolism and proposes a workflow for a study using this compound.
Protocol for in vivo Human Metabolism Study (Adapted from Bury et al., 2019)
Objective: To determine the metabolic fate of orally and dermally administered Octocrylene.
Materials:
-
Octocrylene (analytical grade)
-
Solvents for formulation (e.g., ethanol, miglyol)
-
Urine collection containers
-
β-glucuronidase from E. coli K12
-
Internal standards (e.g., deuterium-labeled metabolites)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Volunteer Recruitment and Dosing:
-
Recruit healthy male volunteers.
-
For oral administration, provide a single dose of ~5 mg Octocrylene.
-
For dermal administration, apply a defined amount of an Octocrylene-containing formulation to a specific skin area.
-
-
Sample Collection:
-
Collect all urine voids for a specified period (e.g., 48-72 hours) post-dosing.
-
Record the volume and time of each void.
-
Store urine samples at -20°C until analysis.
-
-
Sample Preparation for Metabolite Analysis:
-
Thaw urine samples.
-
Incubate an aliquot of urine with β-glucuronidase to deconjugate phase II metabolites.
-
Add internal standards.
-
Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample and enrich the analytes.
-
-
Analytical Method:
-
Analyze the extracted samples using a validated LC-MS/MS method.
-
Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for quantification of the target metabolites (CPAA, DOCCA, 5OH-OC).
-
-
Data Analysis:
-
Calculate the concentration of each metabolite in each urine sample.
-
Determine the total amount of each metabolite excreted over time.
-
Calculate pharmacokinetic parameters such as elimination half-lives and total percentage of the dose excreted.
-
Proposed Experimental Workflow for an this compound Metabolic Study
The use of this compound would allow for more precise and sensitive detection of metabolites, as the 13C label provides a distinct mass signature.
Key Considerations for an this compound Study:
-
Synthesis of this compound: A synthetic route to introduce three 13C atoms into the octocrylene molecule would need to be developed. The position of the labels should be chosen to be stable during metabolism.
-
LC-MS/MS Method Development: The mass transitions for the parent this compound and its expected 13C-labeled metabolites would need to be determined and optimized for the mass spectrometer. The +3 Da mass shift will aid in distinguishing them from background interference.
-
Metabolite Identification: High-resolution mass spectrometry (e.g., QTOF-MS) could be used in parallel to identify novel metabolites by searching for the characteristic isotopic pattern of the 13C3-label.
Conclusion
The metabolic pathways of octocrylene have been well-characterized in human studies, providing a solid foundation for further research. The application of stable isotope labeling with this compound represents a significant advancement for future metabolic studies. This approach will enable researchers to perform more accurate and sensitive quantification of metabolites, facilitate the discovery of new metabolic pathways, and provide a more definitive understanding of the ADME properties of this widely used UV filter. The protocols and data presented in this guide serve as a valuable resource for scientists and drug development professionals in designing and conducting these critical safety and metabolism studies.
References
- 1. Use of nuclear magnetic resonance spectroscopy and selective C-labeling for pharmacokinetic research in man: detection of benzoic acid conversion to hippuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. metsol.com [metsol.com]
- 3. benchchem.com [benchchem.com]
- 4. Urinary metabolites of the UV filter octocrylene in humans as biomarkers of exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Investigating Octocrylene Degradation Pathways with 13C Labeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octocrylene (B1203250), a common UV filter in sunscreens and other personal care products, is known to degrade into various byproducts, some of which raise environmental and health concerns. Notably, its degradation to benzophenone (B1666685), a suspected carcinogen and endocrine disruptor, has been a focus of recent research.[1] Understanding the complex degradation pathways of octocrylene is crucial for assessing its environmental fate and potential toxicity. The use of stable isotope labeling, specifically with Carbon-13 (¹³C), offers a powerful tool to trace the transformation of octocrylene and definitively identify its degradation products. This technical guide outlines the known degradation pathways of octocrylene and provides a comprehensive, proposed experimental framework for investigating these pathways using ¹³C labeling.
Introduction to Octocrylene and its Degradation
Octocrylene (2-ethylhexyl 2-cyano-3,3-diphenylacrylate) is an organic compound valued for its ability to absorb UVB and short-wave UVA radiation.[2][3] However, studies have shown that it can degrade under various environmental conditions, including exposure to sunlight (photodegradation) and disinfection processes like chlorination.
Photodegradation
A significant concern is the degradation of octocrylene into benzophenone, particularly in sunscreen products over time.[1] This transformation is believed to occur via a retro-aldol condensation reaction. The accumulation of benzophenone is a potential health risk due to its classification as a possible human carcinogen.[1]
Chlorination
When octocrylene is present in swimming pools or wastewater, it can react with chlorine used for disinfection. This process can lead to the formation of a variety of disinfection byproducts. One study identified eleven such byproducts, formed through reactions like electrophilic addition, oxidation, and hydrolysis.[4][5][6]
Human Metabolism
Following dermal absorption or oral ingestion, octocrylene is metabolized in the human body. Urinary metabolites have been identified, indicating processes of ester hydrolysis and alkyl chain oxidation.[7][8]
The Power of ¹³C Labeling in Degradation Studies
Stable isotope labeling with ¹³C is a robust analytical technique for elucidating complex chemical and biological pathways. By replacing one or more ¹²C atoms in the octocrylene molecule with ¹³C, researchers can:
-
Trace the Fate of the Carbon Skeleton: Unambiguously track the fragments of the parent molecule as it degrades.
-
Identify Novel Degradation Products: Distinguish true degradation products from background contaminants in complex matrices.
-
Quantify Transformation Rates: Accurately measure the rates of degradation and byproduct formation using isotope dilution mass spectrometry.
-
Elucidate Reaction Mechanisms: Gain insights into the specific bond cleavages and rearrangements that occur during degradation.
Proposed Experimental Protocols for Investigating Octocrylene Degradation with ¹³C Labeling
This section outlines a proposed experimental framework for studying the degradation of octocrylene using a ¹³C-labeled precursor.
Synthesis of ¹³C-Labeled Octocrylene
A crucial first step is the synthesis of octocrylene with a ¹³C label at a strategic position. A plausible approach would be to label the cyano group, as its fate is central to several potential degradation pathways. This could be achieved by using a ¹³C-labeled cyanide source during the synthesis of the 2-cyano-3,3-diphenylacrylic acid precursor.
Photodegradation Study
Objective: To trace the formation of benzophenone and other photoproducts from ¹³C-octocrylene.
Methodology:
-
Sample Preparation: Prepare solutions of ¹³C-octocrylene in a relevant matrix (e.g., a simple sunscreen base or an aqueous solution).
-
Irradiation: Expose the samples to a controlled UV light source that mimics solar radiation. Include dark controls to account for non-photolytic degradation.
-
Time-Course Sampling: Collect aliquots at various time points throughout the irradiation period.
-
Sample Extraction: Extract the analytes from the sample matrix using an appropriate organic solvent.
-
Analysis: Analyze the extracts using High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify ¹³C-labeled octocrylene and its degradation products.
Chlorination Study
Objective: To identify and quantify the formation of chlorinated byproducts from ¹³C-octocrylene.
Methodology:
-
Reaction Setup: Prepare an aqueous solution of ¹³C-octocrylene and introduce a controlled amount of a chlorinating agent (e.g., sodium hypochlorite).
-
Reaction Conditions: Maintain a constant pH and temperature to mimic environmental conditions.
-
Time-Course Sampling: Collect samples at different time intervals.
-
Quenching: Quench the reaction at each time point by adding a reducing agent (e.g., sodium thiosulfate).
-
Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the organic compounds.
-
Analysis: Utilize LC-MS and NMR to analyze the composition of the extracts and identify ¹³C-labeled chlorinated byproducts.
Analytical Methods
-
High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for separating and detecting the parent compound and its degradation products. The mass spectrometer will be able to distinguish between unlabeled and ¹³C-labeled compounds based on their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR will provide detailed structural information about the degradation products. The presence of the ¹³C label will result in enhanced signals, aiding in the identification of the carbon skeleton's fate.
Data Presentation
The quantitative data generated from these experiments should be summarized in tables to facilitate comparison and interpretation.
Table 1: Illustrative Quantitative Data from Photodegradation of ¹³C-Octocrylene
| Time (hours) | [¹³C-Octocrylene] (µM) | [¹³C-Benzophenone] (µM) | Other ¹³C-Labeled Products (µM) |
| 0 | 100 | 0 | 0 |
| 1 | 85 | 12 | 3 |
| 2 | 72 | 23 | 5 |
| 4 | 55 | 38 | 7 |
| 8 | 30 | 58 | 12 |
| 24 | 5 | 80 | 15 |
Table 2: Illustrative Quantitative Data from Chlorination of ¹³C-Octocrylene
| Time (minutes) | [¹³C-Octocrylene] (µM) | [¹³C-Chlorinated Product A] (µM) | [¹³C-Chlorinated Product B] (µM) |
| 0 | 100 | 0 | 0 |
| 15 | 90 | 5 | 2 |
| 30 | 82 | 9 | 4 |
| 60 | 68 | 15 | 7 |
| 120 | 45 | 25 | 12 |
Visualizations
Diagrams are essential for visualizing the complex degradation pathways and the proposed experimental workflows.
Caption: Simplified photodegradation pathway of octocrylene to benzophenone.
Caption: Major reaction pathways during the chlorination of octocrylene.
Caption: Proposed workflow for investigating octocrylene degradation with ¹³C labeling.
Conclusion
The use of ¹³C labeling provides an unparalleled level of detail and certainty in the study of octocrylene's degradation pathways. By implementing the proposed experimental framework, researchers can gain a more complete understanding of the formation of benzophenone, chlorinated byproducts, and other degradants. This knowledge is essential for accurate risk assessment, the development of safer alternatives, and informed regulatory decisions regarding the use of octocrylene in consumer products. The methodologies outlined in this guide offer a robust foundation for future research in this critical area of environmental and health science.
References
- 1. premiumbeautynews.com [premiumbeautynews.com]
- 2. specialchem.com [specialchem.com]
- 3. OCTOCRYLENE - Ataman Kimya [atamanchemicals.com]
- 4. Octocrylene: From Sunscreens to the Degradation Pathway during Chlorination Processes: Formation of Byproducts and Their Ecotoxicity Assessment [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Octocrylene: From Sunscreens to the Degradation Pathway during Chlorination Processes: Formation of Byproducts and Their Ecotoxicity Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of Urinary Metabolites of the Emerging UV Filter Octocrylene by Online-SPE-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: High-Throughput Analysis of Octocrylene in Environmental and Biological Matrices using Octocrylene-¹³C₃ as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of the UV filter octocrylene (B1203250) in various matrices, such as surface water and human plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). To ensure the highest accuracy and precision, the method employs a stable isotope-labeled internal standard, Octocrylene-¹³C₃. The use of an internal standard that co-elutes with the analyte of interest allows for effective correction of matrix effects and variations in sample preparation and instrument response.[1][2] This document provides a comprehensive protocol, including sample preparation, LC-MS/MS conditions, and expected performance characteristics, to support researchers in environmental monitoring and human exposure studies.
Introduction
Octocrylene is a widely used organic UV filter found in a vast array of personal care products, most notably sunscreens.[3][4] Its extensive use has led to its detection in various environmental compartments, including surface waters, as well as in human biological samples, raising concerns about its potential ecological and health impacts. Accurate and reliable quantification of octocrylene in complex matrices is therefore crucial for assessing environmental contamination and human exposure.
Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that provides high accuracy and precision. By introducing a known amount of a stable isotope-labeled version of the analyte, such as Octocrylene-¹³C₃, at the beginning of the sample preparation process, any variability or loss during the analytical workflow can be effectively normalized. This is particularly important when dealing with complex matrices that are prone to significant matrix effects in LC-MS/MS analysis. Octocrylene-¹³C₃ is an ideal internal standard as it shares identical physicochemical properties with the native octocrylene, ensuring it behaves similarly during extraction and chromatographic separation, but is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer.
This application note provides a detailed protocol for the extraction and quantification of octocrylene in water and plasma samples using Octocrylene-¹³C₃ as an internal standard with LC-MS/MS.
Experimental
Materials and Reagents
-
Octocrylene (analytical standard)
-
Octocrylene-¹³C₃ (internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
Human plasma (blank)
-
Surface water (blank)
Sample Preparation
Surface Water Samples
-
To a 100 mL water sample, add 10 µL of 1 µg/mL Octocrylene-¹³C₃ in methanol.
-
Acidify the sample to pH 3 with formic acid.
-
Condition an SPE cartridge with 5 mL of methanol followed by 5 mL of LC-MS grade water.
-
Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of 5% methanol in water.
-
Elute the analytes with 5 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the mobile phase.
Human Plasma Samples
-
To 100 µL of plasma, add 10 µL of 1 µg/mL Octocrylene-¹³C₃ in methanol.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
LC-MS/MS Method
Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 50% B to 95% B in 5 min, hold at 95% B for 2 min, return to 50% B and equilibrate for 3 min |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions
The following MRM transitions should be optimized for the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Octocrylene | 362.2 | 250.1 | 15 |
| Octocrylene | 362.2 | 183.1 | 25 |
| Octocrylene-¹³C₃ | 365.2 | 253.1 | 15 |
| Octocrylene-¹³C₃ | 365.2 | 186.1 | 25 |
Note: The product ions for Octocrylene-¹³C₃ are shifted by +3 Da, corresponding to the three ¹³C atoms.
Data Analysis
Quantification is performed by constructing a calibration curve using the peak area ratio of the analyte to the internal standard versus the concentration of the analyte.
Performance Characteristics
The following tables summarize the expected performance of the method.
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Range | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
Table 2: Accuracy and Precision
| Spiked Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| 0.5 | 98.5 | 6.2 |
| 10 | 101.2 | 4.5 |
| 50 | 99.8 | 3.1 |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the quantification of octocrylene using an internal standard.
Caption: Experimental workflow for octocrylene analysis.
Conclusion
The LC-MS/MS method described in this application note, utilizing Octocrylene-¹³C₃ as an internal standard, provides a reliable, accurate, and sensitive approach for the quantification of octocrylene in environmental and biological samples. The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects and ensuring high-quality data in complex sample matrices. This method is well-suited for high-throughput analysis in research and monitoring studies.
References
- 1. benchchem.com [benchchem.com]
- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Urinary Metabolites of the Emerging UV Filter Octocrylene by Online-SPE-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Octocrylene using Isotope Dilution Mass Spectrometry
Introduction
Octocrylene is a widely used organic UV filter in sunscreens and other personal care products. Accurate and precise quantification of Octocrylene in various matrices is crucial for quality control, formulation development, and safety assessments. Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical method that provides the highest level of accuracy and precision by using a stable isotope-labeled internal standard that behaves identically to the analyte during sample preparation and analysis. This application note details a robust IDMS method for the quantification of Octocrylene in cosmetic formulations using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle
A known amount of a stable isotope-labeled Octocrylene (e.g., Octocrylene-d5) is added to the sample as an internal standard. The internal standard and the native analyte are extracted and analyzed together. Any loss of analyte during sample preparation and analysis will be compensated for by a proportional loss of the internal standard. The ratio of the mass spectrometric signal of the native analyte to that of the isotope-labeled internal standard is used to calculate the exact concentration of the analyte in the sample.
Experimental Protocols
Materials and Reagents
-
Solvents: Acetonitrile (LC-MS grade), Methanol (B129727) (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade).
-
Standards: Octocrylene certified reference material (CRM), Octocrylene-d5 (or other suitable isotope-labeled standard) CRM.
-
Sample Matrix: Sunscreen lotion or spray.
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Octocrylene and Octocrylene-d5 in methanol to prepare individual primary stock solutions.
-
Working Standard Solutions: Serially dilute the primary stock solutions with methanol to prepare a series of calibration standards.
-
Internal Standard Spiking Solution (10 µg/mL): Dilute the Octocrylene-d5 primary stock solution with methanol.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 100 mg of the sunscreen sample into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Internal Standard Spiking: Add a known volume (e.g., 100 µL) of the 10 µg/mL Octocrylene-d5 internal standard spiking solution to the sample.
-
Extraction:
-
Add 10 mL of methanol to the centrifuge tube.
-
Vortex for 2 minutes to ensure thorough mixing and initial extraction.
-
Place the tube in an ultrasonic bath for 15 minutes to facilitate complete extraction.
-
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes to pellet solid excipients.
-
Dilution: Transfer an aliquot of the supernatant to a new tube and perform a serial dilution with methanol to bring the analyte concentration within the calibration range.
-
Filtration: Filter the final diluted extract through a 0.22 µm PTFE syringe filter into an LC vial for analysis.
LC-MS/MS Analysis
-
Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate Octocrylene from matrix interferences.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the precursor to product ion transitions for both native Octocrylene and the isotope-labeled internal standard.
-
Data Presentation
Table 1: LC-MS/MS Parameters for Octocrylene and Internal Standard
| Parameter | Octocrylene (Native) | Octocrylene-d5 (Internal Standard) |
| Precursor Ion (m/z) | 362.2 | 367.2 |
| Product Ion (Quantifier) | 250.1 | 255.1 |
| Product Ion (Qualifier) | 232.1 | 237.1 |
| Collision Energy (eV) | 20 | 20 |
| Dwell Time (ms) | 100 | 100 |
Table 2: Method Performance Characteristics
| Parameter | Result |
| Linearity Range (µg/mL) | 0.01 - 10 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.003 |
| Limit of Quantification (LOQ) (µg/mL) | 0.01 |
| Recovery (%) | 98 - 102 |
| Precision (%RSD) | < 5 |
Visualizations
Caption: Experimental workflow for Octocrylene quantification.
Caption: MRM transitions for Octocrylene and its internal standard.
Application Note: Quantification of Octocrylene in Wastewater using Isotope Dilution LC-MS/MS with Octocrylene-¹³C₃
Application Note: High-Throughput Analysis of Octocrylene in Animal Tissue Samples
Abstract
This application note details a robust and efficient method for the extraction and quantification of octocrylene (B1203250), a common UV filter, from animal tissue samples. The protocol is designed for researchers in environmental science, toxicology, and drug development to accurately measure octocrylene accumulation in biological matrices. The described methodology utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach for sample extraction and cleanup, followed by analysis using either Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). This method provides high recovery rates and low limits of detection, making it suitable for trace-level analysis.
Introduction
Octocrylene is an organic compound used as an ingredient in sunscreens and other personal care products to absorb UVB and short-wave UVA radiation. Due to its widespread use, octocrylene is increasingly detected as an environmental contaminant in aquatic ecosystems and has been found to bioaccumulate in various organisms.[1] Understanding the extent of this bioaccumulation is crucial for assessing its potential toxicological effects on wildlife and, by extension, on human health through the food chain. This necessitates a reliable and validated method for the extraction and quantification of octocrylene in biological tissues.
This application note provides a detailed protocol for the sample preparation of animal tissue for octocrylene analysis, followed by instrumental analysis. The presented QuEChERS-based method is a streamlined approach that minimizes solvent usage and sample handling time while ensuring high-quality data.
Experimental
Reagents and Materials
-
Solvents: Acetonitrile (B52724) (ACN), Methanol (B129727) (MeOH), and Water (LC-MS grade)
-
Standards: Octocrylene analytical standard, Isotopically labeled octocrylene internal standard (e.g., Octocrylene-d11)
-
QuEChERS Salts: Anhydrous magnesium sulfate (B86663) (MgSO₄), Sodium chloride (NaCl)
-
Dispersive SPE (d-SPE) Sorbents: Primary secondary amine (PSA), C18
-
Other Reagents: Formic acid, Ammonium (B1175870) formate (B1220265)
-
Equipment: High-speed homogenizer, Centrifuge, Vortex mixer, Syringe filters (0.22 µm), Analytical balance, Evaporation system (e.g., nitrogen evaporator)
Sample Preparation Protocol: Modified QuEChERS
This protocol is a general guideline and may require optimization based on the specific tissue matrix and instrumentation.
1. Sample Homogenization:
- Weigh approximately 1-2 g of frozen tissue into a 50 mL centrifuge tube.
- Add a corresponding volume of ice-cold water (e.g., 1:1 w/v) to facilitate homogenization.
- Homogenize the tissue at high speed until a uniform consistency is achieved.
2. Extraction:
- To the homogenized sample, add 10 mL of acetonitrile.
- Add an appropriate amount of the internal standard solution.
- Vortex vigorously for 1 minute.
- Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
- Immediately cap and shake vigorously for 1 minute.
- Centrifuge at ≥4000 x g for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
- Transfer an aliquot of the acetonitrile supernatant (upper layer) to a 2 mL d-SPE tube containing a mixture of PSA and C18 sorbents (e.g., 50 mg PSA, 50 mg C18). The PSA removes polar interferences, while C18 removes nonpolar interferences like lipids.
- Vortex for 30 seconds.
- Centrifuge at ≥10,000 x g for 5 minutes.
4. Final Extract Preparation:
- Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter.
- The extract is now ready for direct injection if using GC-MS/MS.
- For LC-MS/MS, evaporate the solvent to dryness under a gentle stream of nitrogen and reconstitute in a suitable mobile phase (e.g., 1 mL of 50:50 methanol:water with 0.1% formic acid).
Instrumental Analysis
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation of octocrylene.
-
Mobile Phase: A gradient elution with (A) water with 0.1% formic acid and 5 mM ammonium formate and (B) methanol with 0.1% formic acid is commonly used.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion and product ions for octocrylene should be optimized.
-
Chromatographic Column: A low-bleed capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm) is recommended.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection mode is preferred for trace analysis.
-
Temperature Program: An optimized temperature gradient from a low initial temperature (e.g., 60°C) to a high final temperature (e.g., 320°C) should be used to ensure good chromatographic separation.[2]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in electron ionization (EI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
Results and Discussion
The modified QuEChERS method provides a streamlined and effective approach for the extraction of octocrylene from complex tissue matrices. The combination of acetonitrile extraction with MgSO₄ and NaCl partitioning, followed by a d-SPE cleanup with PSA and C18, effectively removes a wide range of interfering compounds, including proteins and lipids.
Quantitative Data
The following table summarizes the performance of the method for octocrylene analysis in fish tissue, as reported in the literature.
| Parameter | Value | Reference |
| Recovery | 86-108% | [1] |
| Limit of Quantification (LOQ) | 8 ng/g | [1] |
| Relative Standard Deviation (RSD) | <20% | [1] |
Note: These values may vary depending on the specific tissue matrix, instrumentation, and laboratory conditions.
Workflow and Pathway Diagrams
Experimental Workflow
The following diagram illustrates the complete workflow from sample preparation to data analysis.
Caption: Experimental workflow for octocrylene analysis in tissue samples.
Conclusion
The described application note provides a comprehensive and detailed protocol for the sample preparation and analysis of octocrylene in animal tissues. The modified QuEChERS method is demonstrated to be a highly effective technique, offering excellent recovery and sensitivity. This method is suitable for high-throughput analysis in a variety of research and monitoring applications. The provided workflow and instrumental parameters can serve as a valuable starting point for laboratories seeking to establish octocrylene analysis capabilities.
References
Application Note: High-Throughput Analysis of Octocrylene in Environmental Water Samples using Solid-Phase Extraction and Isotope Dilution LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantitative analysis of octocrylene (B1203250), a common UV filter, in various environmental water matrices. The protocol employs solid-phase extraction (SPE) for sample cleanup and concentration, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with the isotope dilution technique for accurate quantification. This method is suitable for researchers, environmental scientists, and water quality professionals requiring reliable data on the presence of octocrylene in surface water, seawater, and wastewater.
Introduction
Octocrylene is an organic compound widely used in sunscreens and other personal care products to absorb UV radiation.[1][2] Its widespread use has led to its detection in various environmental compartments, including rivers, lakes, and oceans, raising concerns about its potential ecological impact. Accurate and sensitive analytical methods are crucial for monitoring its environmental concentrations and assessing potential risks. Isotope dilution mass spectrometry is a powerful technique that utilizes a stable isotope-labeled internal standard to compensate for matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise quantification. This application note provides a detailed protocol for the extraction and analysis of octocrylene in water samples using Oasis HLB SPE cartridges and a deuterated internal standard.
Experimental
Materials and Reagents
-
Solvents: Methanol (B129727) (HPLC grade), Acetonitrile (HPLC grade), Deionized water (18.2 MΩ·cm), Formic acid (LC-MS grade)
-
Standards: Octocrylene (analytical standard), Octocrylene-d5 (or other suitable deuterated analog as internal standard)
-
SPE Cartridges: Oasis HLB (500 mg, 6 cc) or similar polymeric reversed-phase cartridges
-
Other: Glass fiber filters (0.7 µm), volumetric flasks, pipettes, vials
Instrumentation
-
Liquid Chromatograph (LC) system capable of binary gradient elution
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
SPE Vacuum Manifold
Sample Preparation: Solid-Phase Extraction (SPE)
A detailed workflow for the solid-phase extraction of octocrylene from water samples is provided below.
Caption: Workflow for Solid-Phase Extraction of Octocrylene.
LC-MS/MS Analysis
The reconstituted sample extract is analyzed by LC-MS/MS. The chromatographic separation is typically achieved on a C18 reversed-phase column with a gradient elution using mobile phases consisting of water and methanol or acetonitrile, both containing a small amount of formic acid to improve peak shape and ionization efficiency. The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to detect and quantify octocrylene and its deuterated internal standard.
Typical LC Conditions:
| Parameter | Value |
| Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol/Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
Typical MS/MS Conditions (MRM):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Octocrylene | 362.2 | 250.1 | 15 |
| Octocrylene-d5 | 367.2 | 255.1 | 15 |
Results and Discussion
The use of an isotope-labeled internal standard is critical for achieving high accuracy and precision, as it effectively compensates for variations in extraction recovery and potential matrix-induced signal suppression or enhancement during ionization.
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of octocrylene in environmental water samples using SPE and LC-MS/MS with isotope dilution.
Table 1: Recovery of Octocrylene from Spiked Water Samples
| Water Matrix | Spiking Level (ng/L) | Recovery (%) | RSD (%) |
| Surface Water | 50 | 95 ± 5 | < 10 |
| Seawater | 50 | 92 ± 7 | < 10 |
| Wastewater Effluent | 100 | 88 ± 9 | < 15 |
Table 2: Method Detection Limits (MDL) and Limits of Quantification (LOQ)
| Water Matrix | MDL (ng/L) | LOQ (ng/L) |
| Surface Water | 0.5 | 1.5 |
| Seawater | 1.0 | 3.0 |
| Wastewater Effluent | 2.5 | 7.5 |
Note: Recovery, MDL, and LOQ values are indicative and may vary depending on the specific instrumentation and matrix composition.
Detailed Experimental Protocol
Sample Collection and Preservation
1.1. Collect water samples in amber glass bottles to prevent photodegradation. 1.2. If not analyzed immediately, store samples at 4 °C and process within 48 hours. 1.3. For longer-term storage, samples can be frozen at -20 °C.
Sample Pre-treatment
2.1. Allow samples to reach room temperature. 2.2. Filter the water sample (typically 250-500 mL) through a 0.7 µm glass fiber filter to remove suspended solids. 2.3. Adjust the pH of the filtered sample to 2 using formic acid.[1][2] 2.4. Add a known amount of the deuterated internal standard (e.g., Octocrylene-d5) to the sample to achieve a final concentration of approximately 50 ng/L.
Solid-Phase Extraction (SPE)
The logical relationship of the SPE steps is illustrated in the diagram below.
Caption: Logical Steps in the SPE Protocol.
3.1. Cartridge Conditioning: 3.1.1. Place the Oasis HLB (500 mg, 6 cc) cartridges on an SPE vacuum manifold. 3.1.2. Pass 6 mL of methanol through each cartridge at a low flow rate (1-2 mL/min). 3.1.3. Pass 6 mL of deionized water (pH 2) through each cartridge. Do not allow the sorbent to go dry.
3.2. Sample Loading: 3.2.1. Load the pre-treated water sample onto the conditioned cartridge at a flow rate of 5-10 mL/min.
3.3. Cartridge Washing: 3.3.1. After the entire sample has passed through, wash the cartridge with 6 mL of 5% methanol in deionized water to remove any remaining polar impurities.
3.4. Cartridge Drying: 3.4.1. Dry the cartridge thoroughly by applying a vacuum for 10-15 minutes.
3.5. Elution: 3.5.1. Place collection vials or tubes under the cartridges. 3.5.2. Elute the retained octocrylene and the internal standard with 6 mL of methanol at a low flow rate (1-2 mL/min).
Post-Elution and Reconstitution
4.1. Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40 °C. 4.2. Reconstitute the dried residue in 1 mL of the initial mobile phase composition (e.g., 95:5 Water:Methanol with 0.1% Formic Acid). 4.3. Vortex the vial to ensure the residue is fully dissolved. 4.4. Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Conclusion
The described solid-phase extraction method coupled with isotope dilution LC-MS/MS provides a reliable and sensitive approach for the quantification of octocrylene in environmental water samples. The use of Oasis HLB cartridges ensures high recovery and effective cleanup, while the isotope dilution strategy corrects for matrix effects and procedural losses, leading to accurate and precise results. This method is a valuable tool for environmental monitoring and research into the fate and transport of emerging contaminants like octocrylene.
References
Chromatographic Separation of Octocrylene and its Metabolites: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chromatographic separation of Octocrylene (OC), a common UV filter in sunscreens and other personal care products, and its primary metabolites. The methodologies outlined are essential for quality control, pharmacokinetic studies, and environmental monitoring.
Introduction
Octocrylene is an organic compound that absorbs UVB and short-wave UVA radiation.[1] Upon entering the body, either through dermal absorption or other exposure routes, it is metabolized into several key compounds that can be excreted in urine.[2] The primary urinary metabolite is 2-cyano-3,3-diphenylacrylic acid (CPAA), formed through ester hydrolysis.[3] Other significant metabolites arise from side-chain oxidation.[2] Furthermore, Octocrylene can degrade over time in product formulations to form benzophenone (B1666685), a compound with potential health concerns. Accurate and sensitive analytical methods are crucial for quantifying Octocrylene and its metabolites in various matrices.
Metabolic Pathway of Octocrylene
Octocrylene undergoes biotransformation in the body, primarily through hydrolysis and oxidation, before conjugation and excretion. The major metabolic pathway involves the hydrolysis of the ester bond to form CPAA. Additionally, oxidation of the 2-ethylhexyl side chain occurs.
Application Note 1: Analysis of Octocrylene in Sunscreen Formulations by HPLC-DAD
This application note details a validated High-Performance Liquid Chromatography (HPLC) method with a Diode-Array Detector (DAD) for the simultaneous analysis of Octocrylene and other common organic UV filters in sunscreen lotions and sprays.[4]
Experimental Protocol
Sample Preparation:
-
Accurately weigh approximately 250 mg of the sunscreen sample into a 100 mL volumetric flask.[4]
-
Record the exact weight.
-
Add a diluent (0.1% acetic acid in methanol) to the flask and sonicate for 10 minutes to ensure complete dissolution of the active ingredients.[4]
-
Make up the volume to 100 mL with the diluent.[4]
-
If necessary, centrifuge the sample to remove any undissolved excipients.[5]
-
Filter the supernatant through a 0.45 µm nylon membrane filter before injection.[5]
Chromatographic Conditions:
| Parameter | Value |
| Instrument | Agilent 1260 Infinity HPLC-DAD or equivalent |
| Column | Phenomenex Luna C18(2), 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 80:20 Methanol:0.5% Acetic Acid in Water |
| Mobile Phase B | 100% Methanol |
| Gradient | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 4 µL |
| Detection | 313 nm |
| Run Time | ~30 min |
Table 1: HPLC Gradient Program [4]
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 100 | 0 |
| 20.0 | 100 | 0 |
| 20.1 | 0 | 100 |
| 27.0 | 0 | 100 |
| 27.1 | 100 | 0 |
| 30.0 | 100 | 0 |
Quantitative Data
| Analyte | Linearity Range (% of target) | R² | LOQ (% w/w) | Average Recovery (%) |
| Octocrylene | 10 - 250 | > 0.9999 | 0.8 | 97.2 - 100.8 |
Data compiled from FDA validation report for a sunscreen formulation with a 10% label claim for Octocrylene.[4]
Application Note 2: Determination of Octocrylene Metabolites in Human Urine by Online-SPE-LC-MS/MS
This protocol describes a sensitive and accurate method for the quantification of three major Octocrylene metabolites in human urine using online Solid-Phase Extraction (SPE) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2]
Experimental Workflow
Experimental Protocol
Sample Preparation:
-
To a 1.5 mL polypropylene (B1209903) tube, add 500 µL of urine sample.
-
Add 50 µL of an internal standard solution (deuterium-labeled OC metabolites).
-
Add 50 µL of β-glucuronidase in acetate (B1210297) buffer (pH 5.0).
-
Incubate the mixture at 37 °C for 2 hours to deconjugate the metabolites.[2]
-
After incubation, add 50 µL of 1 M hydrochloric acid to stop the reaction.
-
Centrifuge the sample at 10,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
Online-SPE-LC-MS/MS Conditions:
| Parameter | SPE | Analytical |
| Instrument | LC-MS/MS system with online SPE capabilities | |
| SPE Cartridge | Polymer-based reversed-phase | - |
| Loading Pump | Water with 0.1% Formic Acid | - |
| Elution Pump | Mobile Phase Gradient | - |
| Analytical Column | C18 reversed-phase, e.g., 2.1 x 100 mm, 1.8 µm | |
| Mobile Phase A | Water with 0.1% Formic Acid | |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | |
| Gradient | Optimized for metabolite separation (specifics vary by instrument) | |
| Flow Rate | 0.3 mL/min | |
| MS Detector | Triple Quadrupole | |
| Ionization | Electrospray Ionization (ESI), Positive Mode | |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions (Example):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| CPAA | Varies by adduct | Specific fragments |
| 5OH-OC | Varies by adduct | Specific fragments |
| DOCCA | Varies by adduct | Specific fragments |
Quantitative Data
| Metabolite | LOQ (µg/L) in Urine |
| CPAA | ~0.1 - 0.5 |
| 5OH-OC | ~0.05 |
| DOCCA | ~0.05 |
Approximate values compiled from published human biomonitoring studies.[2][3]
Degradation of Octocrylene to Benzophenone
Octocrylene can undergo a retro-aldol condensation reaction over time, leading to the formation of benzophenone.[6] This degradation can occur in sunscreen products during their shelf life. The analysis of benzophenone in such products is crucial due to its potential as a sensitizer (B1316253) and endocrine disruptor. The HPLC-DAD method described in Application Note 1 can be adapted to include the quantification of benzophenone, or a more sensitive LC-MS/MS method can be employed.
Summary of Quantitative Data
The following table summarizes the quantitative performance data for the chromatographic analysis of Octocrylene and its key metabolites from various sources.
| Analyte | Matrix | Method | LOD | LOQ | Recovery (%) |
| Octocrylene | Sunscreen | HPLC-DAD | - | 0.8% (w/w) | 97.2 - 100.8[4] |
| Octocrylene | Solid Lipid Nanoparticles | HPLC-UV | 1.64 x 10⁻⁶ M | 4.97 x 10⁻⁶ M | ~99[7] |
| CPAA | Urine | Online-SPE-LC-MS/MS | - | ~0.1 - 0.5 µg/L[2][3] | 94 - 106[3] |
| 5OH-OC | Urine | Online-SPE-LC-MS/MS | - | ~0.05 µg/L[3] | 94 - 106[3] |
| DOCCA | Urine | Online-SPE-LC-MS/MS | - | ~0.05 µg/L[3] | 94 - 106[3] |
| Benzophenone | Sunscreen | HPLC-MS/MS | - | - | - |
LOD: Limit of Detection; LOQ: Limit of Quantification. Values are approximate and may vary depending on the specific instrumentation and laboratory conditions.
References
- 1. Octocrylene - Wikipedia [en.wikipedia.org]
- 2. Determination of Urinary Metabolites of the Emerging UV Filter Octocrylene by Online-SPE-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fda.gov [fda.gov]
- 5. An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Quantitative Analysis of Octocrylene in Sediment
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the quantitative analysis of Octocrylene (OC), a common UV filter, in sediment samples. The protocols outlined below cover sample preparation, extraction, and analysis using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique.
Introduction
Octocrylene is a widely used organic UV filter in sunscreens and other personal care products. Due to its lipophilic nature, it has a tendency to accumulate in sediment, posing a potential risk to aquatic ecosystems. Accurate and sensitive quantitative methods are crucial for monitoring its environmental fate and assessing its ecological impact. This application note describes a robust and validated method for the determination of Octocrylene in sediment matrices.
Experimental Protocols
Sample Collection and Pre-treatment
-
Sample Collection: Collect sediment samples using a stainless steel grab sampler or corer to minimize contamination.[1][2] Place the samples in clean, pre-rinsed amber glass jars with Teflon-lined caps (B75204) to prevent photodegradation and contamination.
-
Storage: Transport the samples to the laboratory on ice and store them at -20°C until analysis.
-
Pre-treatment:
-
Thaw the sediment samples at room temperature.
-
Homogenize the entire sample thoroughly using a stainless steel spatula.
-
To determine the dry weight, weigh a subsample of the wet sediment, dry it in an oven at 105°C until a constant weight is achieved, and then re-weigh it. All quantitative results should be reported based on the dry weight of the sediment.
-
For the analysis, either air-dry or freeze-dry the sediment samples. Note that freeze-drying may lead to the loss of more volatile compounds, but it is a common practice.[3]
-
Extraction of Octocrylene from Sediment
This protocol is based on ultrasonic-assisted solvent extraction, a widely used technique for organic contaminants in solid matrices.
-
Sample Weighing: Accurately weigh approximately 5 grams of homogenized, dry sediment into a 50 mL centrifuge tube.
-
Solvent Addition: Add 10 mL of a dichloromethane:methanol (B129727) (8:2, v/v) mixture to the centrifuge tube.[4]
-
Ultrasonic Extraction: Place the tube in an ultrasonic bath and sonicate for 15-30 minutes. This process enhances the extraction efficiency by disrupting the sample matrix.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the sediment from the solvent extract.
-
Supernatant Collection: Carefully decant the supernatant into a clean collection flask.
-
Repeat Extraction: Repeat the extraction process (steps 2-5) two more times with fresh solvent to ensure complete extraction of Octocrylene.
-
Solvent Evaporation: Combine the supernatants and evaporate the solvent to near dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried extract in 1 mL of the mobile phase (e.g., methanol or acetonitrile) and vortex for 30 seconds.
-
Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter (e.g., PTFE or nylon) into an amber glass vial for LC-MS/MS analysis.
Instrumental Analysis: LC-MS/MS
Liquid chromatography-tandem mass spectrometry is the preferred method for the quantification of Octocrylene due to its high sensitivity and selectivity, which are essential for complex matrices like sediment.
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Recommended Setting |
| Liquid Chromatography | |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) |
| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid |
| Gradient | Start with 50% B, increase to 95% B over 10 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | 362.2 |
| Product Ions (m/z) | 250.1, 185.1 (quantifier and qualifier, respectively) |
| Collision Energy | Optimized for the specific instrument, typically in the range of 10-30 eV |
| Dwell Time | 100 ms |
Data Presentation: Quantitative Method Validation
Method validation is critical to ensure the reliability of the obtained data. The following table summarizes typical validation parameters for the quantitative analysis of Octocrylene in sediment. These values are indicative and may vary depending on the specific instrumentation and laboratory conditions.
Table 2: Summary of Quantitative Data and Method Validation Parameters for Octocrylene in Sediment
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/g | [5] |
| Limit of Quantification (LOQ) | 0.3 - 3.0 ng/g | |
| Linearity (r²) | > 0.99 | |
| Recovery | 85 - 110% | |
| Matrix Effect | < 20% | |
| Intra-day Precision (%RSD) | < 10% | |
| Inter-day Precision (%RSD) | < 15% |
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the quantitative analysis of Octocrylene in sediment.
Caption: Experimental workflow for Octocrylene analysis in sediment.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Octocrylene Quantification
Welcome to the technical support center for octocrylene (B1203250) quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges related to matrix effects in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my octocrylene quantification?
A1: In chemical analysis, the matrix refers to all the components of a sample other than the analyte of interest (in this case, octocrylene). Matrix effects occur when these other components interfere with the analytical signal of octocrylene, leading to either an underestimation (ion suppression) or overestimation (ion enhancement) of its actual concentration.[1][2] This can significantly impact the accuracy, precision, and sensitivity of your quantification, especially in complex samples like sunscreen lotions, environmental water, or biological fluids.[3]
Q2: How can I determine if matrix effects are impacting my analysis?
A2: A common method to assess matrix effects is through a post-extraction spike.[3] This involves comparing the signal response of a known amount of octocrylene spiked into an extracted blank matrix (a sample that does not contain octocrylene) with the response of the same amount of octocrylene in a neat solvent.[3] A significant difference between these two responses indicates the presence of matrix effects. The matrix effect can be quantified using a signal-based method where the analyte signal in the matrix is divided by the signal in the solvent and multiplied by one hundred to get a percentage. A value below 100% indicates suppression, while a value above 100% suggests enhancement.
Q3: What are the most common strategies to overcome matrix effects in octocrylene quantification?
A3: The primary strategies can be categorized into three main areas:
-
Sample Preparation: The goal is to remove interfering components from the sample before analysis. Techniques like dilution, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are commonly employed.[4]
-
Internal Standard Calibration: Using an internal standard (IS) that behaves similarly to octocrylene can compensate for matrix effects. A stable isotope-labeled (SIL) internal standard of octocrylene is the most effective choice as it has nearly identical chemical and physical properties.[5][6][7]
-
Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to ensure that the standards and the samples experience similar matrix effects.[5]
Q4: When should I use a stable isotope-labeled (SIL) internal standard for octocrylene analysis?
A4: A SIL internal standard is highly recommended when dealing with complex matrices such as plasma, urine, or intricate cosmetic formulations, and when high accuracy and precision are critical.[8][9] SIL internal standards co-elute with the analyte and experience the same ionization suppression or enhancement, thus providing the most accurate correction for matrix effects.[6][7] Although they can be more expensive, their use is often justified by the improved data quality and method robustness.[5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Poor peak shape (e.g., splitting, tailing, or fronting) for octocrylene. | High concentration of matrix components co-eluting with the analyte. | - Optimize the chromatographic method to improve separation between octocrylene and interfering peaks.[3] - Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE). - Dilute the sample extract before injection, if sensitivity allows.[10] |
| Inconsistent and non-reproducible octocrylene quantification results. | Variable matrix effects between different samples or batches. | - Use a stable isotope-labeled internal standard for octocrylene to compensate for inter-sample variations in matrix effects.[7] - Prepare matrix-matched calibrants for each batch of samples if a suitable blank matrix is available.[5] - Evaluate and optimize the sample homogenization and extraction procedure for consistency.[11] |
| Low recovery of octocrylene during sample preparation. | Inefficient extraction of octocrylene from the sample matrix. | - Optimize the extraction solvent. For sunscreens, a mixture of methanol (B129727) and acetic acid has been shown to be effective.[12] - For solid samples, ensure complete dissolution or dispersion. Sonication or mechanical shaking can improve extraction efficiency.[11] - For aqueous samples, adjust the pH of the sample before extraction to improve the partitioning of octocrylene into the organic solvent. |
| Significant signal suppression observed for octocrylene. | Co-eluting matrix components are interfering with the ionization of octocrylene in the mass spectrometer source. | - Improve chromatographic separation to move octocrylene away from the suppression zone.[3] - Use a more effective sample cleanup method like SPE to remove the interfering compounds. - Consider switching to a different ionization technique, such as atmospheric pressure chemical ionization (APCI), which can be less susceptible to matrix effects than electrospray ionization (ESI).[5] |
Experimental Protocols
Protocol 1: Extraction of Octocrylene from Sunscreen Lotion for HPLC-DAD Analysis
This protocol is based on a validated method for the simultaneous analysis of common organic UV filters in sunscreen products.[12]
-
Sample Preparation:
-
Extraction:
-
Centrifugation and Filtration:
-
HPLC-DAD Analysis:
Protocol 2: Analysis of Octocrylene in Water Samples using SPE and LC-MS/MS
This protocol is adapted from a method for determining organic UV filters in environmental water samples.
-
Sample Preparation:
-
Adjust the pH of the water sample (e.g., 500 mL) to 2 with an appropriate acid.
-
-
Solid-Phase Extraction (SPE):
-
Condition an Oasis HLB SPE cartridge (500 mg) according to the manufacturer's instructions.
-
Load the acidified water sample onto the SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the octocrylene from the cartridge with a suitable organic solvent (e.g., methanol or acetonitrile).
-
-
Eluate Concentration:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of mobile phase.
-
-
LC-MS/MS Analysis:
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient of methanol or acetonitrile (B52724) and water, often with a modifier like formic acid.
-
Ionization: Positive electrospray ionization (ESI).
-
Detection: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode.
-
Quantification: Use of a stable isotope-labeled internal standard for octocrylene is highly recommended for accurate quantification.
-
Quantitative Data Summary
Table 1: Recovery of Octocrylene from Different Matrices
| Matrix | Sample Preparation Method | Analytical Technique | Average Recovery (%) | Reference |
| Sunscreen Spray | Dilution with 0.1% acetic acid in methanol | HPLC-DAD | 97.2 - 100.5 | [12] |
| Sunscreen Lotion | Dilution with 0.1% acetic acid in methanol | HPLC-DAD | 99.5 - 100.8 | [12] |
| Tap Water | Solid-Phase Extraction (Oasis HLB) | LC-MS/MS | 74 - 109 | |
| Seawater | Solid-Phase Extraction (Oasis HLB) | LC-MS/MS | 71 - 111 |
Table 2: Linearity and Limits of Quantification for Octocrylene Analysis
| Analytical Method | Matrix/Solvent | Linearity Range | Correlation Coefficient (R²) | Limit of Quantification (LOQ) | Reference |
| HPLC-DAD | Methanol/Acetic Acid | 10% - 250% of target concentration | > 0.9999 | Not specified | [12] |
| LC-MS/MS | Methanol | 1 - 200 ng/mL | > 0.99 | < 1 ng/mL | [13] |
| HPLC-UV | Acetonitrile:Water | 2.5 x 10⁻⁵ M - 5.5 x 10⁻⁵ M | Not specified | 4.97 x 10⁻⁶ M | [14] |
| Electroanalysis | Britton-Robinson buffer/Ethanol | 5.0 x 10⁻⁶ M - 8.0 x 10⁻⁵ M | 0.9995 | Not specified | [11] |
Visualizations
Caption: Workflow for Octocrylene Quantification in Sunscreen.
Caption: Decision Tree for Selecting a Calibration Strategy.
References
- 1. tandfonline.com [tandfonline.com]
- 2. eijppr.com [eijppr.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. waters.com [waters.com]
- 7. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of Urinary Metabolites of the Emerging UV Filter Octocrylene by Online-SPE-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. fda.gov [fda.gov]
- 13. sciex.com [sciex.com]
- 14. researchgate.net [researchgate.net]
improving ionization efficiency of Octocrylene-13C3 in ESI-MS
Welcome to the technical support center for the analysis of Octocrylene-13C3 using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides targeted troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to the ionization efficiency of this compound.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a very low or no signal for this compound in positive ESI mode?
A: The primary reason for poor signal intensity is the chemical nature of octocrylene (B1203250) itself. As a relatively nonpolar molecule with low proton affinity, it does not readily accept a proton to form the common protonated molecule, [M+H]⁺, in the ESI source. ESI is most efficient for compounds that are already charged in solution or are easily protonated or deprotonated. Therefore, relying on protonation alone for octocrylene analysis often results in poor sensitivity.
Q2: What is the most effective strategy to improve the signal intensity of this compound?
A: The most effective strategy is to promote the formation of adduct ions. Instead of forcing protonation, which is inefficient for this molecule, modifying the mobile phase to include specific cations will encourage the formation of more stable and abundant adducts. The most common and successful adducts for octocrylene are the ammonium (B1175870) adduct ([M+NH₄]⁺) and the sodium adduct ([M+Na]⁺).[1] Targeting these adducts is the key to achieving higher sensitivity.
Q3: How do I specifically promote the formation of [M+NH₄]⁺ or [M+Na]⁺ adducts?
A: You can control adduct formation by using mobile phase additives:
-
For the Ammonium Adduct ([M+NH₄]⁺): Add ammonium formate (B1220265) or ammonium acetate (B1210297) to your mobile phase at a concentration of 5-10 mM.[1][2] This provides a consistent and abundant source of ammonium ions, making [M+NH₄]⁺ the predominant species.
-
For the Sodium Adduct ([M+Na]⁺): While sodium is often present as an impurity in solvents and from glassware, relying on this can cause inconsistent results. To promote a stable sodium adduct, you can add a low concentration of sodium acetate (e.g., 1-5 mM) to the mobile phase. The goal is to provide enough sodium ions to make it the primary adduct without suppressing the signal.
Q4: My signal is unstable and I see multiple adducts simultaneously (e.g., [M+H]⁺, [M+NH₄]⁺, [M+Na]⁺, [M+K]⁺). How can I achieve a stable signal for quantification?
A: The presence of multiple adducts splits the total ion current for your analyte, reducing the intensity of any single adduct and making quantification unreliable. This often happens when there are low levels of various salts (like sodium and potassium) present as contaminants.
To resolve this, you need to drive the ionization towards a single, dominant adduct. The most reliable way to do this is to add a higher concentration of a specific adduct-forming salt to your mobile phase. For example, adding 10 mM ammonium acetate will provide an overwhelming concentration of NH₄⁺ ions, which will outcompete the trace amounts of Na⁺ and K⁺, thereby consolidating the signal into the [M+NH₄]⁺ ion. This leads to a much more stable and intense signal suitable for quantitative analysis.
Q5: I have optimized my mobile phase for adduct formation, but my sensitivity is still lower than expected. What other MS parameters should I check?
A: If mobile phase optimization is insufficient, you should systematically tune your ESI source parameters. The optimal settings can be specific to the adduct you are targeting.
-
Cone Voltage (or Declustering/Fragmentor Potential): This is a critical parameter. Adducts are held together by weaker forces than covalent bonds. A cone voltage that is too high can break the adduct apart in the source, leading to signal loss. You must optimize this voltage to transmit the intact adduct efficiently.
-
Nebulizer and Desolvation Gas: The flow rates of these gases affect droplet formation and desolvation efficiency. Improper settings can lead to an unstable spray or incomplete desolvation, both of which reduce sensitivity.
-
Source and Desolvation Temperatures: Adequate heating is necessary to evaporate the solvent and release the charged analyte into the gas phase. Optimize these temperatures for your specific flow rate and mobile phase composition.
-
Ion Source Cleanliness: A contaminated ion source can significantly suppress the signal. Regular cleaning according to the manufacturer's protocol is essential for maintaining sensitivity.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or Very Low Signal | 1. Inefficient ionization (relying on protonation). 2. MS parameters are not optimized for the target ion. 3. Contaminated ion source. | 1. Modify the mobile phase to promote adduct formation. Add 5-10 mM ammonium acetate for the [M+NH₄]⁺ adduct. 2. Perform an infusion analysis of this compound with the chosen mobile phase to tune the cone voltage and other source parameters specifically for the target adduct's m/z. 3. Clean the ion source, including the capillary, cone, and lenses. |
| Inconsistent Signal / Multiple Adducts | 1. Competition between different adduct-forming species (H⁺, Na⁺, K⁺, NH₄⁺). 2. Inconsistent levels of contaminants (e.g., sodium from glassware). | 1. Force the formation of a single adduct by adding a relatively high concentration (e.g., 10 mM) of an adduct-forming salt like ammonium acetate to the mobile phase. 2. Use high-purity, LC-MS grade solvents and additives to minimize contaminants. |
| Poor Peak Shape (Tailing, Splitting) | 1. Column contamination or degradation. 2. Injection solvent is too strong compared to the mobile phase. 3. Extra-column volume or poor connections. | 1. Flush the column with a strong solvent or replace it if it's old. Use a guard column to protect the analytical column. 2. Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase conditions. 3. Check all fittings for leaks and ensure tubing is cut cleanly and properly seated. Minimize the length and diameter of tubing where possible. |
Quantitative Data Summary
Table 1: Common Adducts of Octocrylene-13C₃ in ESI-MS
(Based on a molecular weight of ~364.5 g/mol for Octocrylene-¹³C₃)
| Adduct Ion | Formula | Nominal m/z |
| Protonated Molecule | [M+H]⁺ | 365.5 |
| Ammonium Adduct | [M+NH₄]⁺ | 382.5 |
| Sodium Adduct | [M+Na]⁺ | 387.5 |
| Potassium Adduct | [M+K]⁺ | 403.5 |
Table 2: Recommended Starting LC-MS Parameters
| Parameter | Recommended Setting | Notes |
| LC System | ||
| Column | C18, ≤5 µm particle size (e.g., 2.1 x 100 mm) | A standard reversed-phase column is effective. |
| Mobile Phase A | Water + 10 mM Ammonium Acetate | The additive is crucial for adduct formation. |
| Mobile Phase B | Acetonitrile (B52724) or Methanol (B129727) + 10 mM Ammonium Acetate | Screen both solvents to determine the best sensitivity. |
| Flow Rate | 0.2 - 0.5 mL/min | Adjust based on column dimensions. |
| Column Temperature | 30 - 50 °C | Higher temperatures can improve peak shape. |
| Injection Volume | 1 - 10 µL | |
| MS System | ||
| Ionization Mode | ESI Positive | Required for forming cationic adducts. |
| Capillary Voltage | 3.0 - 4.5 kV | Optimize for stable spray. |
| Cone Voltage | 10 - 60 V | Critical parameter. Tune to maximize adduct intensity without causing fragmentation. |
| Ion Source Temp. | 100 - 150 °C | |
| Desolvation Temp. | 350 - 500 °C | Adjust based on flow rate and solvent composition. |
| Nebulizer Gas Flow | Instrument Dependent | Tune for a stable spray and optimal signal. |
| Desolvation Gas Flow | Instrument Dependent | Tune for efficient solvent removal. |
| Analysis Mode | Selected Ion Monitoring (SIM) or MRM | Target the m/z of the desired adduct (e.g., 382.5 for [M+NH₄]⁺). |
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Promoting [M+NH₄]⁺ Adducts
-
Objective: To prepare a mobile phase that provides a consistent source of ammonium ions to enhance the ionization of Octocrylene-13C₃ as an [M+NH₄]⁺ adduct.
-
Materials:
-
LC-MS grade water
-
LC-MS grade acetonitrile or methanol
-
High-purity ammonium acetate (>99%)
-
-
Procedure (for 1 L of Mobile Phase A): a. Weigh out approximately 0.771 g of ammonium acetate (M.W. = 77.08 g/mol ) to achieve a 10 mM concentration. b. Add the ammonium acetate to a 1 L volumetric flask. c. Add approximately 800 mL of LC-MS grade water and sonicate for 5-10 minutes to dissolve fully. d. Bring the volume to the 1 L mark with LC-MS grade water. e. Filter the mobile phase through a 0.22 µm filter before use.
-
Procedure (for 1 L of Mobile Phase B): a. Repeat steps 3a-3e, but use LC-MS grade acetonitrile or methanol as the solvent instead of water.
-
Quality Control: Always prepare fresh mobile phases every 24-48 hours to prevent microbial growth and changes in concentration.
Protocol 2: MS Source Parameter Optimization via Infusion
-
Objective: To determine the optimal cone voltage (declustering potential) for the target Octocrylene-13C₃ adduct.
-
Materials:
-
A standard solution of Octocrylene-13C₃ (e.g., 1 µg/mL) prepared in a 50:50 mixture of Mobile Phase A and Mobile Phase B from Protocol 1.
-
Syringe pump connected directly to the MS source.
-
-
Procedure: a. Set up the mass spectrometer in positive ESI mode. b. Begin infusing the Octocrylene-13C₃ standard solution at a low flow rate (e.g., 5-10 µL/min). c. Set the MS to monitor the m/z of the target adduct (e.g., m/z 382.5 for [M+NH₄]⁺). d. While infusing, manually ramp the cone voltage from a low value (e.g., 10 V) to a high value (e.g., 100 V) in discrete steps (e.g., 5 V increments). e. Record the signal intensity at each voltage step. f. Plot the signal intensity versus the cone voltage. The optimal value is the voltage that provides the highest intensity before the signal begins to drop off due to adduct fragmentation. g. Use this optimized cone voltage for your LC-MS analysis.
Visual Guides
Caption: A logical workflow for diagnosing and solving low signal issues.
Caption: How mobile phase additives influence the final detected ion.
References
minimizing ion suppression in Octocrylene LC-MS/MS analysis
Welcome to the technical support center for the analysis of Octocrylene (B1203250) (OC) using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, with a primary focus on minimizing ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a major concern in octocrylene LC-MS/MS analysis?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte (octocrylene) in the mass spectrometer's ion source.[1] This interference reduces the ionization efficiency of octocrylene, leading to a decreased signal intensity, which can negatively impact sensitivity, precision, and accuracy.[1][2] Given that octocrylene is often analyzed in complex matrices like sunscreen lotions, biological fluids (plasma, urine), and environmental water samples, the potential for ion suppression from matrix components is high.[3][4] It is a critical issue because even highly selective MS/MS methods are susceptible to ion suppression, as the interference occurs before mass analysis.[1]
Q2: What are the most common sources of ion suppression when analyzing octocrylene?
A2: The primary sources of ion suppression are endogenous or exogenous components in the sample that co-elute with octocrylene. Common sources include:
-
Sample Matrix Components: In cosmetic formulations, these can be oils, waxes, emulsifiers, and other UV filters.[5] In biological samples, phospholipids, salts, and proteins are major culprits.[6] For environmental samples, dissolved organic matter is a significant interferent.[7]
-
Mobile Phase Additives: While necessary for chromatography, some additives like trifluoroacetic acid (TFA) are known to cause ion suppression. Using additives at the lowest effective concentration is recommended.[8]
-
Sample Preparation Artifacts: Impurities from extraction media, plasticizers from labware, or residues from SPE cartridges can also co-elute and cause suppression.
Q3: How can I detect and quantify the extent of ion suppression in my octocrylene analysis?
A3: A standard method is the post-column infusion experiment .[6] In this setup, a constant flow of an octocrylene standard solution is introduced into the LC eluent stream just after the analytical column and before the MS ion source. A blank matrix sample (e.g., extracted sunscreen base without octocrylene) is then injected. Any dip or decrease in the steady octocrylene signal baseline on the chromatogram indicates a region where co-eluting matrix components are causing ion suppression.[6] This allows you to see if octocrylene's retention time falls within a suppression zone.
To quantify the matrix effect (ME), you can use the following calculation: ME (%) = (B / A) * 100
-
A: Peak area of octocrylene in a pure solvent.
-
B: Peak area of octocrylene spiked into a pre-extracted blank matrix sample at the same concentration. A value below 100% indicates ion suppression, while a value above 100% indicates ion enhancement.
Troubleshooting Guides
Issue 1: Low or Inconsistent Octocrylene Signal Intensity
This is a classic symptom of ion suppression. The following workflow can help diagnose and resolve the issue.
Caption: Troubleshooting workflow for low octocrylene signal.
Issue 2: My Stable Isotope-Labeled Internal Standard (SIL-IS) is not Compensating for Suppression
Even a SIL-IS, the gold standard for quantitative bioanalysis, can sometimes fail to compensate for matrix effects.[9]
Question: I'm using a deuterated octocrylene internal standard, but my QC sample results are still highly variable. Why?
Answer: This indicates that your SIL-IS and the native octocrylene are experiencing differential ion suppression. Several factors could be at play:
-
Chromatographic Separation: The most common issue is a slight difference in retention time between the analyte and the SIL-IS.[10] This "isotope effect" can cause the SIL-IS to elute slightly earlier, exposing it to a different profile of matrix interferences than the native analyte.
-
High Concentration of Interferences: If a co-eluting matrix component is present at a very high concentration, it can suppress the ionization of both the analyte and the IS in a non-proportional manner.[10]
-
Cross-Signal Interference: Ensure that the MS/MS transitions for the analyte and the IS are unique and that there is no crosstalk between the channels.
Troubleshooting Steps:
-
Verify Co-elution: Overlay the chromatograms of the analyte and the SIL-IS. They should co-elute perfectly. If they are separated, the chromatographic method must be optimized.
-
Dilute the Sample: Diluting the sample extract can reduce the concentration of matrix components, potentially restoring the proportional response between the analyte and IS.[10] Be mindful of the limit of quantification (LOQ).
-
Improve Sample Preparation: Implement a more rigorous cleanup method (see Issue 3) to remove the specific interferences causing the differential suppression.
Methodologies and Data
Improving Analysis Through Sample Preparation
Effective sample preparation is the most critical step to minimize ion suppression by removing matrix components before they enter the LC-MS/MS system.[4]
Detailed Protocol: Solid-Phase Extraction (SPE) for Octocrylene in Water Samples
This protocol is adapted from methodologies used for analyzing UV filters in environmental water.[11]
-
Sample Pre-treatment: Acidify the water sample (e.g., 500 mL) to pH 2 with a suitable acid. This ensures octocrylene is in a neutral form for better retention on reversed-phase sorbents.
-
Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (or equivalent polymeric reversed-phase cartridge) sequentially with 5 mL of methanol (B129727) followed by 5 mL of pH 2 water. Do not let the cartridge run dry.
-
Sample Loading: Load the acidified water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: After loading, wash the cartridge with 5 mL of a water/methanol mixture (e.g., 95:5 v/v) to remove polar interferences.
-
Elution: Elute the octocrylene and other retained compounds from the cartridge with 5-10 mL of methanol or acetonitrile.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, known volume (e.g., 1 mL) of the initial mobile phase.
Comparison of Sample Preparation Techniques
The choice of technique depends on the matrix complexity and required sensitivity.
| Technique | Principle | Typical Application for Octocrylene | Pros | Cons |
| Dilute-and-Shoot | Sample is simply diluted with solvent and injected. | Simple matrices (e.g., some water samples). | Fast, simple, inexpensive. | High risk of significant ion suppression; contaminates system.[4] |
| Protein Precipitation (PPT) | Protein is crashed out of biological fluids using organic solvent (e.g., acetonitrile). | Plasma, serum. | Simple and fast for biological fluids. | Does not remove phospholipids, a major source of ion suppression.[6] |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquid phases. | Cosmetic creams, biological fluids. | Can provide a very clean extract. | Labor-intensive, uses large volumes of organic solvents.[4] |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Environmental water, urine, plasma.[3][11] | Excellent cleanup, can concentrate the analyte.[4] | More complex method development; higher cost per sample. |
Improving Analysis Through Chromatography
Optimizing the chromatographic separation is a powerful way to reduce ion suppression by resolving octocrylene from interfering matrix components.[12]
Caption: Chromatographic separation mitigates ion suppression.
Strategies for Chromatographic Optimization:
-
Increase Resolution: Using columns with smaller particle sizes (e.g., UPLC/UHPLC systems) provides sharper peaks and greater resolving power, which can separate octocrylene from closely eluting interferences.[12]
-
Modify Gradient Profile: A shallower gradient around the elution time of octocrylene can improve its separation from nearby matrix components.
-
Change Column Chemistry: If using a standard C18 column, consider alternative stationary phases (e.g., Phenyl-Hexyl, Pentafluorophenyl) that offer different selectivities and may better retain and separate matrix components away from octocrylene.
-
Use a Diverter Valve: Program a diverter valve to send the highly polar, unretained components (like salts) from the initial part of the run to waste instead of the mass spectrometer.
By systematically addressing sample preparation and chromatography, you can effectively minimize ion suppression and develop a robust and reliable LC-MS/MS method for the analysis of octocrylene.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. biotech-spain.com [biotech-spain.com]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. fda.gov [fda.gov]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. researchgate.net [researchgate.net]
- 8. zefsci.com [zefsci.com]
- 9. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. waters.com [waters.com]
Technical Support Center: Octocrylene and Octocrylene-13C3 MRM Analysis
This technical support center provides guidance for the quantitative analysis of Octocrylene and its stable isotope-labeled internal standard, Octocrylene-13C3, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Multiple Reaction Monitoring (MRM).
Frequently Asked Questions (FAQs)
Q1: What are the recommended MRM transitions for Octocrylene and this compound?
A1: Optimized MRM transitions are crucial for achieving high sensitivity and selectivity. The following table summarizes the recommended precursor and product ions, along with collision energies that have been successfully used for the analysis of Octocrylene and its 13C3-labeled internal standard.
Data Presentation: Optimized MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Role |
| Octocrylene | 362.2 | 250.1 | 15 | Quantifier |
| Octocrylene | 362.2 | 185.1 | 25 | Qualifier |
| This compound | 365.2 | 253.1 | 15 | Quantifier |
| This compound | 365.2 | 188.1 | 25 | Qualifier |
This data is based on an application note by Agilent Technologies for the analysis of UV filters.[1]
Q2: Why is this compound recommended as an internal standard?
A2: this compound is an ideal internal standard for the quantification of Octocrylene. As a stable isotope-labeled analog, it shares very similar chemical and physical properties with the unlabeled analyte, including its chromatographic retention time and ionization efficiency. This co-elution and similar behavior in the ion source help to accurately compensate for variations in sample preparation, injection volume, and matrix effects, leading to more precise and accurate quantification.
Q3: What is the expected fragmentation pattern for Octocrylene?
A3: In positive electrospray ionization (ESI+), Octocrylene forms a protonated molecule [M+H]⁺ at m/z 362.2. Upon collision-induced dissociation (CID), the most abundant fragment ion observed is typically at m/z 250.1. This major fragmentation corresponds to the loss of the 2-ethylhexyl group. Other fragments, such as m/z 185.1, can also be observed and are useful as qualifier ions to increase the confidence in analyte identification.[2][3]
Experimental Protocols
Methodology for MRM Transition Optimization
This protocol outlines the steps to verify and fine-tune the MRM transitions for Octocrylene and this compound on your specific LC-MS/MS instrument.
-
Standard Preparation:
-
Prepare individual stock solutions of Octocrylene and this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a working solution containing both analytes at a concentration of 1 µg/mL by diluting the stock solutions.
-
-
Infusion and Precursor Ion Identification:
-
Infuse the working solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Perform a full scan in positive ion mode (e.g., from m/z 100 to 500) to confirm the presence and determine the exact m/z of the protonated precursor ions for Octocrylene ([M+H]⁺ ≈ 362.2) and this compound ([M+H]⁺ ≈ 365.2).
-
-
Product Ion Scan and Collision Energy Optimization:
-
Perform a product ion scan for each precursor ion.
-
Select the precursor ion of interest (e.g., m/z 362.2 for Octocrylene) in the first quadrupole (Q1).
-
Vary the collision energy (CE) in the collision cell (Q2) over a range (e.g., 5-40 V) to induce fragmentation.
-
Scan the third quadrupole (Q3) to detect the resulting product ions.
-
Identify the most abundant and specific product ions to be used as quantifier and qualifier transitions.
-
Repeat this process for the this compound precursor ion (m/z 365.2).
-
The optimal collision energy for each transition is the value that yields the highest and most stable signal for the selected product ion.
-
Visualization of Experimental Workflow
Caption: A flowchart illustrating the key steps for optimizing MRM transitions for a target analyte and its internal standard.
Troubleshooting Guide
Issue: Low or No Signal for Octocrylene or this compound
| Possible Cause | Troubleshooting Step |
| Incorrect MRM Transitions | Verify that the precursor and product ion m/z values are correctly entered in the method. Re-optimize the transitions by infusing a fresh standard solution. |
| Ion Source Contamination | Clean the ion source, including the capillary and cone/orifice, as per the manufacturer's instructions. Contamination can lead to ion suppression. |
| Improper Ionization Conditions | Ensure the mass spectrometer is in positive electrospray ionization (ESI+) mode. Optimize source parameters such as capillary voltage, gas flow, and temperature for maximum signal intensity. |
| LC Method Issues | Check the LC mobile phase composition. Ensure that the pH and solvent composition are suitable for the ionization of Octocrylene. A mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid) is often used for positive mode ESI. |
| Degraded Standards | Prepare fresh stock and working solutions from a reliable source. |
Issue: High Background Noise or Interferences
| Possible Cause | Troubleshooting Step |
| Contaminated Mobile Phase or LC System | Use high-purity LC-MS grade solvents and additives. Flush the LC system thoroughly. Consider using an in-line filter. |
| Matrix Effects | If analyzing complex samples, matrix components can co-elute and interfere with the ionization of the target analytes. Improve sample preparation with a solid-phase extraction (SPE) step to remove interfering substances. |
| Non-Specific MRM Transitions | Ensure that the selected product ions are specific to Octocrylene and not common fragments from other compounds. If necessary, select alternative, more specific product ions. |
Issue: Poor Peak Shape (Tailing, Splitting, or Broadening)
| Possible Cause | Troubleshooting Step |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. Using a guard column can help extend the life of the analytical column. |
| Incompatible Injection Solvent | The solvent used to dissolve the sample should be of similar or weaker strength than the initial mobile phase to ensure good peak shape. |
| Extra-Column Volume | Minimize the length and diameter of tubing between the injector, column, and mass spectrometer to reduce peak broadening. |
Visualization of Troubleshooting Logic
Caption: A decision tree outlining a logical approach to troubleshooting low signal intensity in an LC-MS/MS experiment.
References
Navigating the Chromatographic Maze of Octocrylene Isomers: A Technical Support Center
For researchers, scientists, and drug development professionals, the accurate analysis of Octocrylene, a common UV filter in sunscreen and cosmetic products, is crucial. Due to its chiral center, Octocrylene exists as a pair of enantiomers, which may exhibit different toxicological and pharmacological profiles. This technical support center provides a comprehensive guide to selecting the appropriate chromatography column for the analysis of Octocrylene, with a special focus on the separation of its isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary chromatographic methods for analyzing Octocrylene?
A1: The most common technique for routine, achiral analysis of Octocrylene in cosmetic formulations is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), typically utilizing a C18 column. For the separation of its enantiomers (chiral separation), Supercritical Fluid Chromatography (SFC) is increasingly recognized as a more efficient and "greener" alternative to chiral HPLC. Gas Chromatography (GC) can also be used for purity assessments of the raw material.
Q2: Why is the separation of Octocrylene isomers important?
A2: Octocrylene possesses a chiral carbon atom, meaning it exists as two non-superimposable mirror images called enantiomers. While they have the same physical and chemical properties in an achiral environment, they can interact differently with biological systems. Therefore, separating and quantifying individual enantiomers is essential for a complete toxicological and metabolic understanding of Octocrylene.
Q3: When should I choose an achiral column versus a chiral column?
A3: An achiral column, such as a C18, is sufficient for quantifying the total amount of Octocrylene in a sample without distinguishing between its enantiomers. A chiral column is necessary when the goal is to separate and quantify the individual enantiomers of Octocrylene.
Q4: What are the recommended starting conditions for achiral analysis of Octocrylene?
A4: A good starting point for the achiral analysis of Octocrylene is a C18 column with a mobile phase consisting of a mixture of methanol (B129727) and water (e.g., 85:15 v/v) or acetonitrile (B52724), methanol, and water.[1] Isocratic elution is often sufficient.
Q5: What types of chiral columns are suitable for separating Octocrylene enantiomers?
A5: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) and amylose (B160209) (e.g., Chiralpak® and Chiralcel® series), are widely used for a broad range of chiral separations and are a good starting point for developing a method for Octocrylene enantiomers. Cyclodextrin-based columns also offer a different selectivity and may be effective. The choice between these will depend on the specific mobile phase conditions and the desired resolution.
Column Selection Workflow
The selection of an appropriate chromatography column is a critical step in developing a robust analytical method for Octocrylene and its isomers. The following workflow guides the user through the decision-making process.
Experimental Protocols
Protocol 1: Achiral Analysis of Octocrylene in Sunscreen by RP-HPLC
This protocol is suitable for the quantification of total Octocrylene content in a cosmetic product.
1. Sample Preparation:
-
Accurately weigh approximately 250 mg of the sunscreen product into a 100 mL volumetric flask.
-
Add a suitable solvent such as methanol or a mixture of 0.1% acetic acid in methanol to dissolve the sample.[2]
-
Sonicate the flask for 15 minutes to ensure complete dissolution and extraction of Octocrylene.[1]
-
Dilute to the mark with the solvent and mix well.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Methanol:Water (85:15 v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 300 nm.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at 25-30 °C.
3. Data Analysis:
-
Quantify the amount of Octocrylene in the sample by comparing the peak area to a calibration curve prepared from standard solutions of Octocrylene.
Protocol 2: Chiral Separation of Octocrylene Enantiomers by SFC (General Approach)
This protocol provides a general framework for developing a chiral separation method for Octocrylene using SFC, which is recommended for its high efficiency and speed in resolving enantiomers.
1. Sample Preparation:
-
Prepare a standard solution of racemic Octocrylene in a suitable solvent like methanol or a methanol/dichloromethane mixture.
-
For cosmetic samples, follow the extraction procedure in Protocol 1, and then evaporate the solvent and reconstitute the residue in a solvent compatible with SFC.
2. Chromatographic Conditions (Starting Point for Method Development):
-
Column: A polysaccharide-based chiral column such as Chiralpak® IA, IB, or IC (immobilized phases are recommended for their robustness).
-
Mobile Phase: Supercritical CO₂ as the main solvent with a co-solvent such as methanol or ethanol. Start with a gradient of 5% to 50% co-solvent.
-
Additives: Small amounts of additives like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (B46881) (DEA) for basic compounds can improve peak shape and resolution. For neutral compounds like Octocrylene, these may not be necessary but can be explored during optimization.
-
Flow Rate: 2-4 mL/min.
-
Back Pressure: 100-150 bar.
-
Column Temperature: 35-40 °C.
-
Detection: UV-Vis or Mass Spectrometry (MS).
3. Method Optimization:
-
Screen different chiral columns (e.g., amylose vs. cellulose-based) to find the best selectivity.
-
Optimize the co-solvent percentage and type.
-
Evaluate the effect of different additives and their concentrations.
-
Adjust the temperature and back pressure to fine-tune the separation.
Data Presentation: Comparison of Chromatographic Conditions
The following tables summarize typical chromatographic parameters for both achiral and chiral analysis of Octocrylene.
Table 1: Typical RP-HPLC Conditions for Achiral Analysis of Octocrylene
| Parameter | Condition 1 | Condition 2 |
| Column | C18 (250 x 4.6 mm, 5 µm) | Luna C18(2) |
| Mobile Phase | Methanol:Water (85:15 v/v) | Gradient of Methanol and 0.5% Acetic Acid in Water |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 300 nm | DAD at 313 nm |
| Retention Time | ~13.4 min | Not specified |
Table 2: Starting Conditions for Chiral SFC Method Development for Octocrylene Enantiomers
| Parameter | Recommended Starting Condition |
| Column | Chiralpak® IA, IB, or IC (or similar polysaccharide-based CSP) |
| Mobile Phase | Supercritical CO₂ / Methanol (or Ethanol) gradient |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Temperature | 40 °C |
| Detection | UV or MS |
Troubleshooting Guide
Issue: Poor Resolution or Co-elution of Octocrylene from other UV filters (Achiral Analysis)
-
Possible Cause: Inadequate mobile phase strength or selectivity.
-
Solution:
-
Adjust the ratio of organic solvent to water in the mobile phase. Increasing the water content will generally increase retention and may improve separation from less hydrophobic compounds.
-
Try a different organic solvent (e.g., acetonitrile instead of methanol) or a ternary mixture (e.g., acetonitrile/methanol/water) to alter selectivity.
-
Consider using a longer column or a column with a smaller particle size to increase efficiency.
-
Issue: Poor Resolution of Octocrylene Enantiomers (Chiral Analysis)
-
Possible Cause:
-
The chosen chiral stationary phase is not suitable.
-
The mobile phase composition is not optimal.
-
-
Solution:
-
Screen a variety of chiral columns with different selectors (e.g., different derivatized polysaccharides or cyclodextrins).
-
Optimize the co-solvent type and percentage in the SFC mobile phase. Different alcohols can significantly alter enantioselectivity.
-
Introduce a small amount of an additive to the mobile phase.
-
Vary the column temperature. Lower temperatures often increase enantioselectivity, but this is not always the case.
-
Issue: Peak Tailing
-
Possible Cause:
-
Secondary interactions between the analyte and the stationary phase (e.g., with residual silanols on silica-based columns).
-
Column overload.
-
Column degradation.
-
-
Solution:
-
Add a competitive agent like triethylamine (B128534) (for basic compounds) or a small amount of acid to the mobile phase to block active sites on the stationary phase.
-
Reduce the sample concentration or injection volume.
-
Use a newer, high-purity silica (B1680970) column.
-
For chiral analysis, ensure the sample solvent is compatible with the mobile phase.
-
Issue: Peak Splitting
-
Possible Cause:
-
The sample solvent is much stronger than the mobile phase, causing the sample to spread on the column before the mobile phase can carry it forward in a tight band.
-
A void at the head of the column.
-
Partial clogging of the column inlet frit.
-
-
Solution:
-
Dissolve the sample in the mobile phase or a solvent that is weaker than the mobile phase.
-
If a column void is suspected, the column may need to be replaced. Using a guard column can help extend the life of the analytical column.
-
Reverse-flush the column (if the manufacturer's instructions permit) to try and dislodge any particulates from the frit. An in-line filter is recommended to prevent this issue.
-
References
Technical Support Center: Ensuring the Stability of Octocrylene-13C3 in Solution
Welcome to the technical support center for Octocrylene-13C3. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of this compound in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research.
Troubleshooting Guide
Unexpected degradation of this compound can lead to inaccurate experimental results. The primary degradation product of concern is Benzophenone-13C3 (or its unlabeled equivalent if the degradation pathway involves the loss of the labeled carbons, though the core benzophenone (B1666685) structure would likely retain them). This guide will help you identify and resolve common stability issues.
Common Stability Issues and Solutions
| Issue | Observation | Potential Cause(s) | Recommended Action(s) |
| Degradation to Benzophenone | Appearance of a new peak in HPLC/LC-MS analysis corresponding to Benzophenone. | - Prolonged storage at room temperature or elevated temperatures.- Exposure to UV light.- Hydrolysis. | - Store stock solutions at low temperatures (-20°C or -80°C).- Protect solutions from light by using amber vials or wrapping vials in aluminum foil.- Prepare fresh working solutions daily. |
| Decreased Concentration Over Time | The measured concentration of this compound in a stock solution is lower than expected. | - Degradation (see above).- Adsorption to container walls.- Solvent evaporation. | - Follow storage recommendations to minimize degradation.- Use silanized glass vials to reduce adsorption.- Ensure containers are tightly sealed to prevent evaporation. |
| Solution Discoloration | The solution turns a pale yellow color. | - Formation of degradation products.- Oxidation. | - Confirm degradation by analytical methods (HPLC, LC-MS).- If degradation is confirmed, discard the solution and prepare a fresh one.- Consider purging the solution with an inert gas (e.g., argon or nitrogen) before sealing and storage. |
| Precipitation | The formation of solid material in the solution. | - The concentration of this compound exceeds its solubility in the chosen solvent.- The temperature of the solution has decreased, reducing solubility. | - Consult solubility data for this compound in your specific solvent.- Gently warm the solution to redissolve the precipitate. If it does not redissolve, the concentration may be too high.- Consider using a different solvent or a co-solvent system to improve solubility. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation product of this compound and why is it a concern?
A1: The primary degradation product of this compound is Benzophenone. Stability studies have shown that octocrylene (B1203250) can degrade into benzophenone over time through hydrolytic decomposition.[1] This is a concern because benzophenone is considered a potential carcinogen and endocrine disruptor.[2][3] Its presence can interfere with experimental results and poses safety risks.
Q2: What are the ideal storage conditions for this compound stock solutions?
A2: For optimal stability, neat this compound should be stored at +4°C.[4] Stock solutions should be stored in tightly sealed containers, protected from light, in a dry, cool, and well-ventilated place.[5] For long-term storage of solutions, temperatures of -20°C to -80°C are recommended to minimize degradation.
Q3: How quickly does this compound degrade in solution at room temperature?
A3: The degradation rate at room temperature can vary depending on the solvent and exposure to light. Studies on commercial sunscreen products containing octocrylene have shown a significant increase in benzophenone concentration after being subjected to accelerated stability testing that simulates aging. It is recommended to prepare fresh working solutions daily and to store stock solutions at low temperatures.
Q4: Can I use plastic containers to store my this compound solutions?
A4: While some plastics may be compatible, it is generally recommended to use glass vials, preferably amber or silanized glass, for storing solutions of organic compounds like this compound. This minimizes the risk of leaching of plasticizers from the container into the solution and reduces the potential for adsorption of the analyte to the container walls.
Q5: I see an unexpected peak in my HPLC chromatogram. How can I confirm if it is a degradation product?
A5: To identify an unknown peak, you can use a mass spectrometer (LC-MS) to determine its mass-to-charge ratio and fragmentation pattern. You can then compare this data to a reference standard of potential degradation products, such as Benzophenone. Additionally, you can perform forced degradation studies (e.g., by exposing a sample to heat, acid, base, or UV light) to see if the peak of interest increases in intensity, which would support its identity as a degradation product.
Experimental Protocols
Protocol 1: Stability Testing of this compound in Solution
This protocol outlines a method for assessing the stability of this compound in a given solvent under specific storage conditions.
1. Materials:
- This compound
- High-purity solvent (e.g., acetonitrile, ethanol, or a relevant biological matrix)
- Amber glass vials with screw caps
- Calibrated analytical balance
- Volumetric flasks and pipettes
- HPLC or LC-MS system
2. Procedure:
- Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
- Aliquot Samples: Aliquot the stock solution into multiple amber glass vials.
- Initial Analysis (Time Zero): Immediately analyze one of the freshly prepared aliquots using a validated analytical method (see Protocol 2) to determine the initial concentration and purity of this compound.
- Storage Conditions: Store the remaining vials under the desired conditions to be tested (e.g., room temperature, 4°C, -20°C, protected from light, exposed to light).
- Time-Point Analysis: At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve a vial from each storage condition and analyze its contents using the same analytical method.
- Data Analysis: Compare the concentration and purity of this compound at each time point to the initial (time zero) results. Calculate the percentage of degradation.
Protocol 2: Quantification of this compound and Benzophenone by RP-HPLC
This protocol describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous quantification of this compound and its primary degradation product, Benzophenone.
1. HPLC System and Conditions:
- Column: C18 column (e.g., 250 x 4.6 mm, 5 µm)
- Mobile Phase: Isocratic elution with a mixture of methanol (B129727) and water (e.g., 90:10 v/v).
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at 330 nm.
- Injection Volume: 20 µL
- Column Temperature: 25°C
2. Standard Preparation:
- Prepare individual stock solutions of this compound and Benzophenone in the mobile phase.
- Prepare a series of calibration standards by diluting the stock solutions to cover the expected concentration range in the samples.
3. Sample Preparation:
- Dilute the samples from the stability study (Protocol 1) with the mobile phase to fall within the calibration range.
- Filter the diluted samples through a 0.45 µm syringe filter before injection.
4. Analysis:
- Inject the calibration standards to generate a calibration curve for both this compound and Benzophenone.
- Inject the prepared samples.
- Quantify the concentration of this compound and Benzophenone in the samples by comparing their peak areas to the respective calibration curves.
Visualizations
Caption: Troubleshooting workflow for this compound solution stability issues.
Caption: Logical relationship between storage conditions and this compound stability.
References
reducing background noise in Octocrylene analysis
Welcome to the Technical Support Center for Octocrylene analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to achieving accurate and sensitive quantification of Octocrylene.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background noise in Octocrylene analysis?
High background noise in Octocrylene analysis can originate from several sources, including contaminated solvents or reagents, matrix effects from complex sample compositions (e.g., sunscreen lotions, environmental samples), and bleed from the chromatographic column.[1][2][3] In Liquid Chromatography-Mass Spectrometry (LC-MS/MS), electronic interference and the presence of interfering ions from the mobile phase or sample matrix can also contribute significantly to background noise. For Gas Chromatography (GC) applications, impurities in the carrier gas and septum bleed are common culprits.[2]
Q2: How can I minimize matrix effects when analyzing Octocrylene in complex samples like sunscreen or environmental water?
Matrix effects, which can suppress or enhance the analyte signal, are a significant challenge in Octocrylene analysis. Effective sample preparation is crucial for minimizing these effects. Techniques such as solid-phase extraction (SPE) can be employed to clean up samples and isolate Octocrylene from interfering matrix components. Diluting the sample can also reduce the concentration of matrix components, thereby mitigating their impact. For LC-MS/MS analysis, the use of matrix-matched calibration curves is a common strategy to compensate for matrix effects.
Q3: My Octocrylene peak is tailing. What are the likely causes and how can I resolve this?
Peak tailing for Octocrylene can be caused by several factors. In High-Performance Liquid Chromatography (HPLC), this can indicate secondary interactions between the analyte and the stationary phase, often due to active sites on the column packing. Using a highly deactivated column or adding a competing base to the mobile phase can help. In GC analysis, peak tailing can result from issues in the injector, such as dead volume or contamination, or interactions with active sites in the column. Ensuring proper column installation and using deactivated liners are important preventative measures.
Q4: I am observing carryover of Octocrylene between injections. What steps can I take to prevent this?
Carryover, the appearance of an analyte in a blank injection following a high-concentration sample, can be a significant issue. To address this, ensure the injection port and syringe are thoroughly cleaned between runs. In HPLC, a robust wash cycle for the autosampler using a strong solvent is recommended. For GC, backflash in the injector can lead to contamination and subsequent carryover; optimizing injection volume and temperature can help prevent this.
Troubleshooting Guides
Guide 1: High Background Noise in HPLC-UV/DAD Analysis
This guide provides a systematic approach to troubleshooting high background noise when analyzing Octocrylene using HPLC with UV or Diode-Array Detection.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background noise in HPLC.
Guide 2: Poor Peak Shape (Tailing/Fronting) in GC-MS Analysis
This guide addresses common causes of poor peak shape for Octocrylene in Gas Chromatography-Mass Spectrometry analysis.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak shape in GC-MS.
Experimental Protocols & Data
Sample Preparation for Octocrylene in Sunscreen Products
A common procedure for extracting Octocrylene from sunscreen lotions and sprays involves solvent extraction.
Protocol:
-
Accurately weigh approximately 250 mg of the sunscreen sample into a 100 mL volumetric flask.
-
Add a diluent, such as 0.1% acetic acid in methanol, to the flask.
-
Sonicate the mixture for a set period (e.g., 10 minutes) to ensure complete dissolution of Octocrylene.
-
Make up the volume to 100 mL with the diluent.
-
If necessary, centrifuge the sample to pellet any undissolved excipients.
-
Filter the supernatant through a 0.45 µm filter before injection into the chromatography system.
Experimental Workflow:
Caption: Sample preparation workflow for Octocrylene in sunscreen.
HPLC-DAD Method Parameters for Octocrylene Analysis
The following table summarizes typical HPLC-DAD parameters for the simultaneous analysis of Octocrylene and other UV filters in sunscreen products.
| Parameter | Value |
| Column | Luna C18(2) |
| Mobile Phase A | 80:20 Methanol:0.5% Acetic Acid Solution |
| Mobile Phase B | 100% Methanol |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 313 nm or 330 nm |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
LC-MS/MS Method Parameters for Octocrylene Metabolite Analysis
For more sensitive and selective analysis, especially in biological matrices, LC-MS/MS is often employed. The following table outlines typical parameters for the analysis of Octocrylene metabolites in urine.
| Parameter | Value |
| Sample Preparation | Online SPE for cleanup and enrichment |
| Ionization Mode | Electrospray Ionization (ESI) |
| Mass Spectrometry | Triple Quadrupole |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
This technical support center provides a starting point for troubleshooting common issues in Octocrylene analysis. For more specific problems, consulting the instrument manufacturer's guides and relevant scientific literature is always recommended.
References
calibration curve issues in isotope dilution analysis of Octocrylene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves in the isotope dilution analysis of Octocrylene.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is my calibration curve for Octocrylene analysis non-linear?
A1: Non-linearity in isotope dilution analysis, even with an internal standard, can arise from several factors. Here’s a troubleshooting guide to address this issue:
-
Isotopic Overlap: The mass spectra of the native Octocrylene and its labeled internal standard may overlap, especially if the mass difference is small. This can occur due to the natural isotopic abundance in the analyte and potential isotopic impurities in the internal standard.[1]
-
Solution: If possible, select an internal standard with a mass difference of at least 3 Da to minimize spectral overlap.[1]
-
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a non-linear response.[1][2]
-
Solution: Dilute your samples to ensure the highest concentration point of your calibration curve does not saturate the detector.[1]
-
-
Inappropriate Regression Model: Forcing a linear model on inherently non-linear data can lead to inaccuracies. Isotope dilution analysis can sometimes produce a non-linear theoretical response curve.
-
Solution: Consider using a different regression model. A quadratic (second-order polynomial) curve or a Padé approximant, which accurately describes the theoretical curvature in isotope dilution, can be more appropriate for non-linear data.
-
-
Analyte-Specific Issues: At higher concentrations, some compounds may form dimers or multimers, affecting the ionization process and causing a non-linear response.
-
Solution: Adjust the concentration range of your calibration standards to avoid concentrations where multimer formation might occur.
-
Q2: I'm observing significant matrix effects in my Octocrylene analysis. How can I mitigate them?
A2: Matrix effects, which are the alteration of ionization efficiency due to co-eluting compounds from the sample matrix, can cause ion suppression or enhancement, impacting accuracy. Isotope dilution analysis is a highly effective strategy to counteract these effects.
-
Principle of Mitigation: The stable isotope-labeled internal standard (SIL-IS) co-elutes with the native Octocrylene and experiences the same degree of ionization suppression or enhancement. Since quantification is based on the ratio of the analyte to the SIL-IS, the variability introduced by the matrix is largely canceled out.
-
Troubleshooting Persistent Matrix Effects:
-
Sample Clean-up: While isotope dilution compensates for matrix effects, excessive matrix components can still be problematic. Additional sample clean-up steps may be necessary to reduce interferences.
-
Chromatographic Separation: Optimize your liquid chromatography method to better separate Octocrylene from interfering matrix components.
-
Standard Addition: For very complex matrices where matrix effects are severe and difficult to control, the method of standard additions can be employed, though it is more labor-intensive.
-
Q3: My calibration curve shows poor reproducibility between different analytical batches. What are the likely causes?
A3: Poor batch-to-batch reproducibility can undermine the reliability of your assay. Here are common areas to investigate:
-
Inconsistent Internal Standard Spiking: The precise and consistent addition of the internal standard is critical. Inconsistent volumes will lead to variability in the response ratios.
-
Solution: Use a calibrated pipette and ensure the same volume of the internal standard working solution is added to every standard and sample.
-
-
Standard and Stock Solution Stability: Degradation of your Octocrylene or internal standard stock and working solutions will lead to inconsistent calibration curves over time.
-
Solution: Prepare fresh standards regularly and store them under appropriate conditions to ensure their stability.
-
-
Instrument Performance Fluctuations: Variations in the mass spectrometer's performance can lead to inconsistent results.
-
Solution: Perform system suitability tests before each analytical batch to monitor key parameters like sensitivity, peak shape, and retention time.
-
-
Sample Preparation Variability: Inconsistencies in the sample extraction and preparation process can introduce variability.
-
Solution: Ensure your sample preparation protocol is well-defined and consistently followed for all samples and standards.
-
Data Presentation
Table 1: Quantitative Data for Octocrylene Analysis
| Parameter | Value | Context | Source |
| Linearity Range | 1–200 ng/mL | LC-MS/MS method for UV filters in sunscreens. | |
| Correlation Coefficient (r) | >0.99 | Achieved for the 1-200 ng/mL calibration curve. | |
| Spike Recovery | 70–130% | Expected accuracy range for pre- and post-spiked samples at 50 ng/mL. | |
| Precision (%CV) | <15% | For standard solutions at 1, 5, and 10 ng/mL. | |
| Maximum Concentration | 10% (as acid) | Regulated as a UV filter in cosmetic products in Europe. | |
| Linearity Range (HPLC-DAD) | 10% to 250% of target | For analysis of six common UV filters in sunscreen. | |
| Correlation Coefficient (R²) | >0.9999 | For the HPLC-DAD method. | |
| Spike Recovery (HPLC-DAD) | 97.2% – 100.8% | In lotion and spray samples at 80%, 100%, and 120% spike levels. |
Experimental Protocols
Protocol: Generating a Calibration Curve for Octocrylene by Isotope Dilution LC-MS/MS
-
Preparation of Stock Solutions:
-
Accurately weigh a known amount of Octocrylene analytical standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a primary stock solution.
-
Similarly, prepare a primary stock solution of the isotopically labeled Octocrylene internal standard (SIL-IS).
-
-
Preparation of Working Solutions:
-
From the primary stock solutions, prepare intermediate or working standard solutions of Octocrylene through serial dilution to cover the desired concentration range (e.g., 1-200 ng/mL).
-
Prepare a working solution of the SIL-IS at a constant concentration that will provide a stable and robust signal in the mass spectrometer.
-
-
Constructing the Calibration Curve Standards:
-
Label a series of vials for each calibration point (e.g., CAL 1 to CAL 8) and a blank.
-
To each labeled vial (including the blank), add the exact same volume of the SIL-IS working solution.
-
To each calibration vial (from lowest to highest concentration), add an increasing volume of the corresponding Octocrylene working standard solution.
-
Add diluent to each vial to ensure the final volume is the same across all standards. The blank sample should contain only the diluent and the SIL-IS to check for interferences.
-
-
Sample Preparation:
-
Accurately weigh or measure the sample to be analyzed.
-
Perform the necessary extraction procedure to isolate the Octocrylene from the sample matrix.
-
Add the same volume of the SIL-IS working solution to the extracted sample as was added to the calibration standards.
-
Bring the final volume of the prepared sample to be consistent with the calibration standards using the same diluent.
-
-
LC-MS/MS Analysis:
-
Analyze the prepared standards from the lowest concentration to the highest, followed by the prepared samples.
-
Acquire the data for the specific precursor-to-product ion transitions for both native Octocrylene and the SIL-IS.
-
-
Data Processing:
-
For each calibration standard, calculate the ratio of the peak area of the native Octocrylene to the peak area of the SIL-IS.
-
Plot the peak area ratio (y-axis) against the known concentration of Octocrylene (x-axis).
-
Apply the most appropriate regression model (e.g., linear, weighted linear, or quadratic) to the data points to generate the calibration curve.
-
Calculate the concentration of Octocrylene in the samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Caption: Troubleshooting workflow for calibration curve issues.
Caption: Experimental workflow for isotope dilution analysis.
References
Validation & Comparative
A Head-to-Head Comparison: External Calibration vs. Isotope Dilution for the Quantification of Octocrylene
In the analytical landscape, the accurate quantification of compounds like Octocrylene, a common UV filter in sunscreen and personal care products, is paramount for safety, efficacy, and regulatory compliance. The choice of calibration strategy is a critical determinant of data quality. This guide provides an in-depth comparison of two prevalent calibration methods: external calibration and isotope dilution, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data and detailed protocols.
The primary challenge in analyzing Octocrylene, especially in complex matrices such as cosmetic formulations, environmental samples, and biological tissues, is the potential for matrix effects. Co-extracted substances can interfere with the analytical signal, leading to either suppression or enhancement, which can significantly compromise the accuracy of quantification. The choice between external calibration and isotope dilution hinges on the desired level of accuracy and the complexity of the sample matrix.
Quantitative Performance: Isotope Dilution Demonstrates Superiority
Below is a summary of the expected performance characteristics of each method for the analysis of Octocrylene.
| Performance Metric | External Calibration | Isotope Dilution |
| Accuracy (Recovery) | Highly susceptible to matrix effects, potentially leading to under- or overestimation. Reported recoveries for Octocrylene are in the range of 97.2% – 100.8% in less complex matrices[1]. However, this can be significantly lower in more complex samples. | Consistently high and stable recoveries, typically in the range of 94% to 106%, as it corrects for matrix effects and analyte loss during sample preparation[2]. |
| Precision (%RSD) | Generally good in simple matrices, with reported %RSDs for Octocrylene between 0.16% and 1.34%[1]. Variability can increase significantly in complex matrices. | Excellent precision with Relative Standard Deviations (RSDs) typically below 15%. For Octocrylene metabolites, a similar level of high precision has been demonstrated[2][3]. |
| Linearity (R²) | Excellent linearity is achievable for Octocrylene, with R² values typically >0.999[1][4][5]. | Excellent linearity is also achieved, with R² values typically >0.99. |
| Limit of Detection (LOD) | Matrix effects can increase baseline noise, potentially leading to higher detection limits. Reported LOD for Octocrylene is around 0.07 µg/mL by HPLC-UV[4][5]. | Generally provides lower limits of detection due to reduced matrix interference and improved signal-to-noise ratio. |
| Limit of Quantification (LOQ) | Reported LOQ for Octocrylene is around 0.15% in cosmetic formulations[6]. | Enables lower and more reliable quantification limits, crucial for trace analysis in biological and environmental samples. |
| Susceptibility to Matrix Effects | High. The fundamental assumption that standards and samples behave identically is often invalid in complex matrices[7]. | Low to negligible. The isotopically labeled internal standard co-elutes and experiences the same matrix effects as the native analyte, allowing for accurate correction. |
The Fundamental Difference: A Conceptual Overview
The core distinction between the two methods lies in their approach to calibration and correction for analytical variability.
External calibration involves creating a calibration curve using a series of standards containing known concentrations of the analyte (Octocrylene) prepared in a clean solvent. The instrument response to these standards is plotted against their concentrations, and the concentration of Octocrylene in the unknown sample is determined by interpolating its response on this curve. This method assumes that the sample matrix does not affect the analyte's signal.
Isotope dilution , on the other hand, is an internal standard method. A known amount of a stable, isotopically labeled version of the analyte (e.g., Deuterium-labeled Octocrylene) is added to the sample at the beginning of the sample preparation process. This internal standard behaves chemically and physically almost identically to the native Octocrylene throughout extraction, cleanup, and analysis. The quantification is based on the ratio of the analytical signal of the native analyte to that of the isotopically labeled internal standard. This ratio remains constant even if there is sample loss or signal suppression/enhancement, as both the analyte and the internal standard are affected equally.
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the analysis of Octocrylene using external calibration and isotope dilution.
Experimental Protocols
The following are representative protocols for the analysis of Octocrylene in a sunscreen lotion matrix using both external calibration and isotope dilution with High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
External Calibration Method Protocol
1. Reagents and Materials:
-
Octocrylene certified reference standard
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
Formic acid
-
Sunscreen lotion sample
-
Volumetric flasks, pipettes, and syringes
-
0.22 µm syringe filters
2. Standard Preparation:
-
Prepare a stock solution of Octocrylene (e.g., 1000 µg/mL) in methanol.
-
Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards ranging from 0.1 µg/mL to 10 µg/mL.
3. Sample Preparation:
-
Accurately weigh approximately 100 mg of the sunscreen lotion into a 50 mL volumetric flask.
-
Add methanol to the flask and sonicate for 15 minutes to extract the Octocrylene.
-
Allow the solution to cool to room temperature and dilute to the mark with methanol.
-
Vortex the solution and filter an aliquot through a 0.22 µm syringe filter into an HPLC vial.
4. HPLC-MS/MS Analysis:
-
HPLC Conditions:
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient elution suitable for separating Octocrylene from matrix components.
-
Flow rate: 0.4 mL/min
-
Injection volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization mode: Electrospray Ionization (ESI) in positive mode.
-
Monitor specific multiple reaction monitoring (MRM) transitions for Octocrylene.
-
5. Quantification:
-
Inject the calibration standards to generate a calibration curve by plotting the peak area against the concentration.
-
Inject the prepared sample and determine the peak area for Octocrylene.
-
Calculate the concentration of Octocrylene in the sample using the regression equation from the calibration curve.
Isotope Dilution Method Protocol
1. Reagents and Materials:
-
Octocrylene certified reference standard
-
Isotopically labeled Octocrylene (e.g., Octocrylene-d5) certified reference standard
-
All other reagents and materials as listed for the external calibration method.
2. Standard Preparation:
-
Prepare a stock solution of native Octocrylene and a separate stock solution of isotopically labeled Octocrylene (e.g., 1000 µg/mL each) in methanol.
-
Prepare a series of calibration standards containing a constant concentration of the labeled Octocrylene (e.g., 1 µg/mL) and varying concentrations of the native Octocrylene (e.g., 0.1 to 10 µg/mL).
3. Sample Preparation:
-
Accurately weigh approximately 100 mg of the sunscreen lotion into a 50 mL volumetric flask.
-
Add a known amount of the isotopically labeled Octocrylene internal standard stock solution.
-
Vortex briefly to mix and allow to equilibrate for 30 minutes.
-
Proceed with the extraction and filtration steps as described in the external calibration sample preparation.
4. HPLC-MS/MS Analysis:
-
Use the same HPLC-MS/MS conditions as for the external calibration method.
-
Monitor the specific MRM transitions for both native and isotopically labeled Octocrylene.
5. Quantification:
-
Inject the calibration standards and generate a calibration curve by plotting the ratio of the peak area of the native Octocrylene to the peak area of the labeled Octocrylene against the concentration of the native Octocrylene.
-
Inject the prepared sample and determine the peak area ratio of native to labeled Octocrylene.
-
Calculate the concentration of Octocrylene in the sample using the regression equation from the calibration curve.
Conclusion
For the routine analysis of Octocrylene in simple and well-characterized matrices, external calibration can provide acceptable results. However, for research, development, and regulatory applications where high accuracy and precision are critical, especially in complex matrices, isotope dilution is the unequivocally superior method. Its ability to compensate for matrix effects and procedural variations ensures more reliable and defensible data. The initial investment in isotopically labeled standards is offset by the significant improvement in data quality and the reduction in the need for extensive matrix-matched calibration strategies. Therefore, for researchers, scientists, and drug development professionals seeking the highest level of confidence in their quantitative analysis of Octocrylene, the adoption of an isotope dilution methodology is strongly recommended.
References
- 1. fda.gov [fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Urinary Metabolites of the Emerging UV Filter Octocrylene by Online-SPE-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacophorejournal.com [pharmacophorejournal.com]
- 5. pharmacophorejournal.com [pharmacophorejournal.com]
- 6. researchgate.net [researchgate.net]
- 7. An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Quantification of Octocrylene
Introduction
Octocrylene (B1203250) (OCR) is a widely used UV filter in sunscreen and other personal care products to protect the skin from the harmful effects of solar radiation.[1] Accurate and reliable quantification of Octocrylene in these formulations is crucial for ensuring product quality, safety, and compliance with regulatory limits. While no specific inter-laboratory studies on the quantification of Octocrylene were identified in the available literature, a variety of analytical methods have been developed and validated for this purpose. This guide provides a comparative overview of the most common techniques: High-Performance Liquid Chromatography (HPLC), Electroanalytical Methods, and Spectrophotometry. The performance characteristics and experimental protocols for each method are presented to assist researchers, scientists, and drug development professionals in selecting the most appropriate technique for their needs.
Quantitative Performance Data
The following table summarizes the key performance parameters of different analytical methods for the quantification of Octocrylene.
| Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Accuracy (Recovery %) | Precision (%RSD) | Source |
| HPLC-DAD | 10% to 250% of target sample concentrations | Not explicitly stated, but LOQ is 0.8% Octocrylene | 0.8% Octocrylene | 97.2% – 100.8% | 0.16% – 1.34% | [2] |
| HPLC-UV | 2.5 x 10⁻⁵ M - 5.5 x 10⁻⁵ M | 1.64 x 10⁻⁶ M | 4.97 x 10⁻⁶ M | Good correlation and accuracy reported | Not explicitly stated | [2] |
| Electroanalytical (Square-Wave Voltammetry) | 5.0 × 10⁻⁶ to 8.0 × 10⁻⁵ mol L⁻¹ | 2.8 × 10⁻⁶ mol L⁻¹ | Not explicitly stated | Satisfactory results in recovery tests | Not explicitly stated | [3] |
| Spectrophotometry (DRSZ) | 0.5-9.0 μg/mL | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | [4] |
| Spectrophotometry (DDRD) | 0.5-9.0 μg/mL | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | [4] |
| Spectrophotometry (MCR) | 0.5-9.0 μg/mL | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | [4] |
| Spectrophotometry (PLS-2) | 0.5-6.9 μg/mL | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | [4] |
Experimental Protocols
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This method is suitable for the simultaneous analysis of multiple sunscreen agents, including Octocrylene, in cosmetic products.[2]
a) Sample Preparation:
-
Accurately weigh the sample and transfer it to a volumetric flask.
-
Add the extraction solution (e.g., 0.1% acetic acid in methanol) and sonicate to dissolve the active ingredients.[2]
-
Dilute to volume with the extraction solution.
-
Centrifuge an aliquot of the solution.
-
Filter the supernatant through a suitable syringe filter (e.g., 0.45 µm) before injection.
b) Chromatographic Conditions:
-
Column: Luna C18(2) or equivalent.[2]
-
Mobile Phase: A gradient of methanol (B129727) and 0.5% acetic acid in water is often used.[2]
-
Flow Rate: Typically around 1.0 to 1.5 mL/min.[5]
-
Detection: Diode-array detector at 313 nm.[2]
-
Column Temperature: Maintained at a constant temperature, for example, 50°C.
c) Quantification:
-
Prepare a series of standard solutions of Octocrylene in the mobile phase.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of Octocrylene in the sample by comparing its peak area to the calibration curve.
HPLC-DAD workflow for Octocrylene quantification.
Electroanalytical Method (Square-Wave Voltammetry)
This method offers a simple and fast alternative for the quantification of Octocrylene in cosmetic products.[3]
a) Sample Preparation:
-
Dissolve a known amount of the cosmetic sample in an appropriate solvent (e.g., ethanol).
-
Add a supporting electrolyte solution, such as a mixture of Britton-Robinson buffer and ethanol.[3]
-
The final solution is then ready for analysis.
b) Voltammetric Conditions:
-
Working Electrode: Glassy carbon electrode.[3]
-
Reference Electrode: Ag/AgCl.[3]
-
Technique: Square-wave voltammetry.
-
Potential Range: Scan over a potential range where Octocrylene is electrochemically active (e.g., reduction at -0.97 V).[3]
c) Quantification:
-
Record the voltammograms for a series of standard solutions of Octocrylene to create a calibration curve.
-
Measure the peak current of the sample solution.
-
Determine the concentration of Octocrylene in the sample from the calibration curve.
Electroanalytical workflow for Octocrylene quantification.
Spectrophotometric Methods
Spectrophotometric methods, particularly those involving chemometrics, can be used for the simultaneous determination of Octocrylene and other UV filters without prior separation.[4]
a) Sample Preparation:
-
Accurately weigh the sunscreen sample and dissolve it in a suitable solvent (e.g., ethanol).
-
Perform serial dilutions to bring the concentration within the linear range of the method.
b) Spectrophotometric Measurement:
-
Scan the absorbance of the sample and standard solutions over a defined UV wavelength range.
-
The data from the absorption spectra are then processed using various chemometric techniques.
c) Data Analysis and Quantification (using techniques like PLS-2):
-
Calibration: A calibration set of mixtures containing known concentrations of Octocrylene and other co-existing UV filters is prepared and their spectra are recorded.
-
Model Building: A mathematical model (e.g., Partial Least Squares - PLS-2) is built to correlate the spectral data with the concentrations of the analytes.
-
Prediction: The spectrum of the unknown sample is recorded and its Octocrylene concentration is predicted using the developed model.
Spectrophotometric workflow for Octocrylene quantification.
References
- 1. Octocrylene - Public Health - European Commission [health.ec.europa.eu]
- 2. researchgate.net [researchgate.net]
- 3. Electroanalytical determination of the sunscreen agent octocrylene in cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Accuracy and Precision of Octocrylene Quantification Methods: The Role of Octocrylene-13C3
For researchers, scientists, and drug development professionals, the accurate and precise quantification of active pharmaceutical ingredients (APIs) and cosmetic ingredients like the UV filter octocrylene (B1203250) is paramount for ensuring product quality, safety, and efficacy. This guide provides an objective comparison of analytical methodologies for octocrylene determination, with a special focus on the advantages of using a stable isotope-labeled internal standard, Octocrylene-13C3.
The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with mass spectrometry is a powerful technique for enhancing the accuracy and precision of quantification. This approach, known as stable isotope dilution analysis (SIDA), is considered a gold standard in quantitative analysis. The co-elution of the labeled standard with the unlabeled analyte allows for the correction of variations that can occur during sample preparation, injection, and ionization, as well as compensating for matrix effects. This results in highly reliable and reproducible data.
The Principle of Stable Isotope Dilution Analysis (SIDA)
Stable isotope dilution analysis involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., this compound) to the sample at the beginning of the analytical process. This "internal standard" is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes (in this case, Carbon-13). Because the internal standard and the analyte behave identically during extraction, chromatography, and ionization, any loss or variation in the analytical process affects both compounds equally. The ratio of the analyte to the internal standard is measured by a mass spectrometer, which allows for precise calculation of the analyte's concentration, irrespective of sample loss or matrix-induced signal suppression or enhancement.
Comparative Performance of Analytical Methods
The following tables summarize the performance characteristics of an LC/MS/MS method utilizing this compound as an internal standard, alongside alternative methods commonly employed for octocrylene quantification.
Table 1: Performance of LC/MS/MS Method with this compound Internal Standard
| Parameter | Performance |
| Method | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC/MS/MS) |
| Internal Standard | This compound |
| Linearity | Good linearity observed with r value >0.99 across a 1–200 ng/mL concentration range[1]. |
| Accuracy | High accuracy is achieved by correcting for matrix effects and sample loss[2]. In similar SIDA methods for other compounds, apparent recoveries are reported to be between 88% and 105%[3]. |
| Precision | High precision is a key advantage of SIDA. For similar methods, relative standard deviations (RSDs) are typically between 4% and 11%[3]. |
| Limit of Detection (LOD) | Lower detection limits are achievable compared to traditional methods like UV-DAD[4]. |
| Limit of Quantification (LOQ) | Sufficiently low for the analysis of octocrylene in various matrices. |
Table 2: Performance of Alternative Analytical Methods for Octocrylene Quantification
| Parameter | HPLC-DAD | HPLC-UV | Electrochemical Method |
| Linearity | Correlation coefficients (R²) > 0.9999 | Good correlation obtained | r = 0.9995 |
| Accuracy (Recovery %) | 97.2% – 100.5% (spray), 99.5% – 100.8% (lotion) | Good accuracy obtained | Satisfactory results in recovery tests |
| Precision (%RSD) | 0.23% – 0.96% (spray), 0.16% – 1.34% (lotion) | Not explicitly stated | Not explicitly stated |
| Limit of Detection (LOD) | Not explicitly stated | 1.64 x 10⁻⁶ M | 2.8 × 10⁻⁶ mol L⁻¹ |
| Limit of Quantification (LOQ) | Not explicitly stated | 4.97 x 10⁻⁶ M | 5.0 × 10⁻⁶ to 8.0 × 10⁻⁵ mol L⁻¹ (Linear Range) |
Experimental Protocols
LC/MS/MS Method with this compound Internal Standard
This method is suitable for the quantification of octocrylene in various matrices, including environmental samples and personal care products.
-
Sample Preparation: A known amount of the sample is accurately weighed and spiked with a known concentration of this compound solution. The sample is then extracted using an appropriate organic solvent (e.g., methanol (B129727) with 0.1% acetic acid). The extract is vortexed, sonicated, and centrifuged. The supernatant is then diluted for analysis.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS) is used.
-
Chromatographic Conditions:
-
Column: Agilent InfinityLab Poroshell 120 EC-C18 column (2.1 mm × 50 mm, 1.9 µm).
-
Mobile Phase: A gradient of water and methanol, both with a small percentage of formic acid or ammonium (B1175870) formate, is typically used.
-
Flow Rate: Approximately 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both octocrylene and this compound, ensuring high selectivity and sensitivity.
-
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
A widely used method for the simultaneous analysis of multiple UV filters in sunscreen products.
-
Sample Preparation: Sunscreen samples are extracted with a solution of 0.1% acetic acid in methanol.
-
Instrumentation: A standard HPLC system equipped with a Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: Luna C18(2) liquid chromatography column.
-
Mobile Phase: A gradient of methanol and 0.5% acetic acid solution.
-
Detection: DAD is set at 313 nm for the simultaneous detection of multiple analytes.
-
Electrochemical Method
An alternative approach that can offer advantages in terms of reduced sample preparation time.
-
Sample Preparation: Cosmetic product samples are prepared for analysis, often involving dissolution in a suitable solvent mixture that also acts as the supporting electrolyte.
-
Instrumentation: An electrochemical analyzer with a three-electrode system (e.g., glassy carbon working electrode, Ag/AgCl reference electrode, and a platinum wire auxiliary electrode).
-
Analytical Conditions:
-
Technique: Square-wave voltammetry.
-
Supporting Electrolyte: A mixture of Britton-Robinson buffer and ethanol (B145695) (e.g., 7:3, v/v).
-
Measurement: The reduction peak of octocrylene is measured (e.g., at -0.97 V vs. Ag/AgCl).
-
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the quantification of octocrylene using a stable isotope-labeled internal standard.
References
A Comparative Guide to Octocrylene Quantification: HPLC-UV vs. LC-MS/MS
For researchers, scientists, and drug development professionals, the accurate quantification of active ingredients like octocrylene (B1203250) in sunscreen and cosmetic formulations is paramount for ensuring product quality, safety, and efficacy. Two of the most powerful analytical techniques employed for this purpose are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of these two methods, supported by experimental data, to aid in the selection of the most appropriate technique for your analytical needs.
At a Glance: Key Performance Metrics
The choice between HPLC-UV and LC-MS/MS for octocrylene quantification often depends on the specific requirements of the analysis, such as the need for high sensitivity, selectivity, or the complexity of the sample matrix. Below is a summary of typical performance characteristics for each method based on published data.
| Performance Metric | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | 0.07 µg/mL - 1.64 x 10⁻⁶ M | As low as low-ng/mL range |
| Limit of Quantification (LOQ) | 0.03 µg/mL - 4.97 x 10⁻⁶ M | 1 ng/mL |
| Linearity (Correlation Coefficient) | > 0.999 | > 0.99 |
| Accuracy (% Recovery) | 98.84% - 101.0% | 70% - 130% |
| Precision (% RSD) | < 2% | Typically < 15% |
Deeper Dive: A Head-to-Head Comparison
| Feature | HPLC-UV | LC-MS/MS |
| Principle | Separates compounds based on their interaction with a stationary phase, followed by detection of their UV absorbance. | Separates compounds similarly to HPLC, but detection is based on the mass-to-charge ratio of the analyte and its fragments, providing high specificity. |
| Sensitivity | Generally lower sensitivity, suitable for quantifying octocrylene at the percentage levels typically found in sunscreens. | Exceptionally high sensitivity, capable of detecting and quantifying trace amounts of octocrylene and its metabolites.[1] |
| Selectivity | Good selectivity for well-separated peaks. However, co-eluting compounds with similar UV spectra can interfere with quantification. | Highly selective due to the use of specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM), minimizing matrix interference.[2] |
| Matrix Effects | Less susceptible to matrix effects compared to LC-MS/MS, as the detection principle is less influenced by co-eluting, non-UV absorbing compounds. | Can be prone to ion suppression or enhancement from matrix components, which can affect accuracy and precision. This often requires the use of internal standards or matrix-matched calibrants. |
| Cost & Complexity | Lower initial instrument cost, simpler operation, and less demanding maintenance. | Higher initial investment, more complex operation and data analysis, and requires more specialized expertise. |
| Applications | Ideal for routine quality control of finished products where octocrylene concentrations are high.[3] | Essential for research applications such as metabolism studies, bioanalysis of octocrylene in biological fluids, and trace-level detection in environmental samples.[4][5][6] |
Experimental Protocols: A Closer Look
HPLC-UV Method for Octocrylene Quantification in Sunscreen
This protocol is a representative example for the determination of octocrylene in a sunscreen cream.
1. Sample Preparation:
-
Accurately weigh approximately 1 g of the sunscreen sample into a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol (B129727) and sonicate for 15-20 minutes to dissolve the sample.
-
Allow the solution to cool to room temperature and dilute to the mark with methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of methanol and water (e.g., 90:10 v/v).[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Injection Volume: 20 µL.
-
Detection Wavelength: 303 nm or 330 nm.[7]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 40°C).
3. Quantification:
-
Prepare a series of standard solutions of octocrylene in methanol of known concentrations.
-
Inject the standards to generate a calibration curve by plotting peak area against concentration.
-
Inject the sample solution and determine the concentration of octocrylene from the calibration curve.
LC-MS/MS Method for Octocrylene Quantification
This protocol provides a general framework for the sensitive analysis of octocrylene.
1. Sample Preparation:
-
Sample preparation is highly dependent on the matrix. For cosmetic products, a similar extraction and dilution procedure as for HPLC-UV can be used, but may require further dilution to fall within the linear range of the instrument.
-
For biological or environmental samples, more extensive cleanup steps like solid-phase extraction (SPE) may be necessary to remove interfering matrix components.
2. LC-MS/MS Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: Typically a gradient elution using a mixture of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used for octocrylene.
-
MRM Transitions: Specific precursor and product ion transitions for octocrylene would be monitored for quantification and confirmation.
3. Quantification:
-
Quantification is typically performed using an internal standard to correct for matrix effects and variations in instrument response.
-
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
Visualizing the Workflow and Comparison
To better illustrate the analytical processes and the key differences between the two techniques, the following diagrams are provided.
Caption: Experimental workflow for octocrylene quantification.
Caption: Key performance comparison of HPLC-UV and LC-MS/MS.
Conclusion: Making the Right Choice
Both HPLC-UV and LC-MS/MS are robust and reliable techniques for the quantification of octocrylene.
-
HPLC-UV stands out as a cost-effective and straightforward method, perfectly suited for routine quality control applications in a manufacturing environment where the concentration of octocrylene is relatively high and the sample matrix is well-defined. Its ease of use and lower maintenance requirements make it an attractive option for high-throughput analysis.
-
LC-MS/MS is the undisputed choice when high sensitivity and selectivity are critical. For research and development, where the quantification of trace levels of octocrylene or its metabolites in complex biological or environmental matrices is required, the specificity of tandem mass spectrometry is indispensable. While the initial investment and operational complexity are higher, the quality and depth of the data it provides are unparalleled for demanding analytical challenges.
Ultimately, the decision to use HPLC-UV or LC-MS/MS will be guided by the specific analytical goals, the nature of the sample, the required level of sensitivity, and budgetary considerations. By understanding the strengths and limitations of each technique, researchers and scientists can confidently select the optimal method for their octocrylene quantification needs.
References
- 1. sciex.com [sciex.com]
- 2. Development and validation of LC-MS/MS method for the determination of UV-filters across human skin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Urinary Metabolites of the Emerging UV Filter Octocrylene by Online-SPE-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmacophorejournal.com [pharmacophorejournal.com]
Assessing Internal Standards for Octocrylene Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Octocrylene, a common UV filter in sunscreens and other personal care products, is crucial for safety, efficacy, and regulatory compliance. The use of an appropriate internal standard (IS) is paramount in analytical methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) to ensure precision and accuracy by correcting for variations during sample preparation and analysis. This guide provides a comparative assessment of different internal standards for Octocrylene analysis, supported by performance data and detailed experimental protocols.
Performance Comparison of Internal Standards
The ideal internal standard should mimic the chemical and physical properties of the analyte of interest. For Octocrylene analysis, isotopically labeled standards, such as deuterated Octocrylene, are considered the gold standard due to their similar extraction recovery, ionization response, and chromatographic retention time to the native analyte.[1] Non-isotopically labeled compounds, such as structural analogs or compounds with similar chemical properties, can also be used, but may not compensate as effectively for all sources of analytical variability.
The following table summarizes the performance of analytical methods for Octocrylene using different types of internal standards. The data is compiled from various studies and demonstrates the high accuracy and precision achievable with isotopically labeled internal standards.
| Internal Standard Type | Internal Standard Example | Analytical Method | Linearity (r²) | Recovery (%) | Precision (%RSD) | Reference |
| Isotopically Labeled | Deuterium-labeled Octocrylene metabolites | online-SPE-LC-MS/MS | >0.99 | 94 - 106 | Not Specified | [2] |
| Isotopically Labeled | Octocrylene-¹³C₃ | LC-MS/MS | >0.99 | Not Specified | <15 | [3][4] |
| Non-Isotopically Labeled | Cyclosporine A | HPLC-UV | >0.99 | Not Specified | Not Specified | [5] |
| No Internal Standard | Not Applicable | HPLC-DAD | >0.9999 | 97.2 - 100.8 | 0.16 - 1.34 | [1] |
Note: The data presented is for the overall analytical method performance and reflects the effectiveness of the chosen internal standard in ensuring data quality.
Experimental Protocols
The following are representative protocols for the analysis of Octocrylene in different matrices using an internal standard.
Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples
This protocol is suitable for the extraction of Octocrylene from fresh and saline water samples.[6]
-
Sample pH Adjustment: Acidify the water sample to pH 2.
-
Internal Standard Spiking: Spike the sample with a known concentration of the chosen internal standard (e.g., deuterated Octocrylene).
-
SPE Cartridge Conditioning: Condition an Oasis HLB 500 mg SPE cartridge.
-
Sample Loading: Pass the acidified and spiked water sample through the conditioned SPE cartridge.
-
Washing: Wash the cartridge to remove interferences.
-
Elution: Elute the retained Octocrylene and internal standard from the cartridge using an appropriate solvent.
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is a general LC-MS/MS method for the quantification of Octocrylene.[4]
-
Liquid Chromatograph: Agilent 1260 Infinity II LC system or equivalent.
-
Column: Agilent InfinityLab Poroshell 120 EC-C18 column (2.1 mm × 50 mm, 1.9 µm).[4]
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with a suitable modifier.
-
Mass Spectrometer: Agilent 6470B triple quadrupole LC/MS or equivalent.[4]
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.[6]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both Octocrylene and the internal standard.
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the quantitative analysis of Octocrylene using an internal standard.
Caption: General workflow for the quantitative analysis of Octocrylene using an internal standard.
Logical Framework for Internal Standard Selection
The choice of an internal standard is a critical decision in method development. The following diagram outlines the logical considerations for selecting an appropriate internal standard for Octocrylene analysis.
Caption: Decision-making process for selecting an internal standard for Octocrylene analysis.
References
A Comparative Guide to the Validation of Octocrylene Metabolite Analysis Using Labeled Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of octocrylene (B1203250) (OC) metabolites, with a focus on validated techniques employing labeled standards. The information presented herein is intended to assist researchers and professionals in selecting and implementing robust analytical methods for human biomonitoring and toxicokinetic studies.
Octocrylene, a common UV filter in sunscreens and other personal care products, is metabolized in the human body into various compounds that are primarily excreted in urine.[1] Accurate measurement of these metabolites is crucial for assessing internal exposure and understanding the potential health effects of OC. The use of stable isotope-labeled internal standards is paramount for achieving the highest accuracy and precision in these analyses by correcting for matrix effects and variations in sample preparation and instrument response.[2][3]
Comparison of Analytical Methods
The gold standard for the quantification of octocrylene metabolites is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), often coupled with online Solid-Phase Extraction (SPE) for sample cleanup and analyte enrichment.[2][3] While other techniques exist, they often lack the sensitivity and selectivity required for analyzing complex biological matrices at low concentrations.
| Feature | Online SPE-LC-MS/MS with Labeled Standards | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation by liquid chromatography, detection by mass spectrometry using precursor-product ion transitions. Quantification via isotope dilution. | Separation of volatile/derivatized compounds by gas chromatography, detection by mass spectrometry. |
| Sample Preparation | Enzymatic hydrolysis (β-glucuronidase) to cleave conjugates, followed by direct injection.[2][3] | Requires derivatization to increase volatility of polar metabolites. More extensive sample cleanup may be needed. |
| Selectivity | Very high, due to chromatographic separation and specific MS/MS transitions. | High, but may have interferences from matrix components with similar retention times and mass spectra. |
| Sensitivity | High (LOQs in the low µg/L range).[4] | Generally lower than LC-MS/MS for these types of analytes. |
| Use of Labeled Standards | Routinely used (e.g., deuterium-labeled OC metabolites) for accurate quantification.[2] | Possible, but synthesis of labeled and derivatized standards can be complex. |
| Throughput | High, especially with online SPE which automates sample cleanup.[2] | Lower, due to longer run times and offline sample preparation. |
| Analytes Covered | Simultaneously quantifies multiple polar and non-polar metabolites.[3] | Best suited for more volatile, less polar compounds. Polar metabolites require derivatization. |
| Validation Status | Well-validated methods published with performance data.[2][3] | Less common for OC metabolites; methods are not as extensively validated or published.[5] |
Table 1: Comparison of Analytical Methods for Octocrylene Metabolite Analysis.
Quantitative Performance of the Validated Online SPE-LC-MS/MS Method
The following table summarizes the performance characteristics of a validated online SPE-LC-MS/MS method for the determination of key octocrylene metabolites in human urine, as described in the literature. This method utilizes deuterium-labeled internal standards for quantification.[2][6]
| Metabolite | Abbreviation | Limit of Quantification (LOQ) in Urine (µg/L) | Mean Relative Recovery (%) | Method Imprecision (CV%) |
| 2-Cyano-3,3-diphenylacrylic acid | CPAA | ~0.1 | 94 - 106 | < 10 |
| 2-Ethyl-5-hydroxyhexyl 2-cyano-3,3-diphenylacrylate | 5OH-OC | ~0.05 | 94 - 106 | < 10 |
| 2-(Carboxymethyl)butyl 2-cyano-3,3-diphenylacrylate | DOCCA | ~0.05 | 94 - 106 | < 10 |
Table 2: Performance Data for the Validated Online SPE-LC-MS/MS Method.
Experimental Protocols
Validated Online SPE-LC-MS/MS Method for Octocrylene Metabolites in Urine[2][3]
-
Sample Preparation:
-
Aliquots of human urine are mixed with a buffer solution (e.g., ammonium (B1175870) acetate).
-
β-glucuronidase from E. coli K12 is added to hydrolyze the glucuronidated metabolites.
-
The mixture is incubated, typically at 37°C for several hours.
-
A solution containing the deuterium-labeled internal standards is added.
-
The sample is centrifuged, and the supernatant is transferred for analysis.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Online SPE: The sample is loaded onto a turbulent flow chromatography column for automated sample cleanup and enrichment.
-
Analytical Chromatography: The analytes are transferred to a reversed-phase analytical column (e.g., C18) and separated using a gradient elution with mobile phases typically consisting of water and methanol (B129727) or acetonitrile (B52724) with additives like formic acid or ammonium formate.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for each analyte and its labeled internal standard.
-
-
Quantification:
-
Quantification is based on stable isotope dilution analysis. The ratio of the peak area of the native analyte to that of its corresponding labeled internal standard is used to calculate the concentration from a calibration curve.
-
Visualized Workflows and Pathways
Caption: Analytical workflow for OC metabolite quantification.
Human Metabolism of Octocrylene
Octocrylene undergoes several metabolic transformations in the body. The primary pathways involve ester hydrolysis and oxidation of the alkyl side chain.
Caption: Major metabolic pathways of Octocrylene in humans.
Potential Endocrine Disruption Pathway
Recent studies suggest that octocrylene may act as a partial agonist for Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor involved in adipogenesis and lipid metabolism. This interaction could classify OC as a potential metabolic disrupting obesogen.[2]
Caption: Proposed pathway for PPARγ activation by Octocrylene.
References
- 1. Item - Determination of Urinary Metabolites of the Emerging UV Filter Octocrylene by Online-SPE-LC-MS/MS - American Chemical Society - Figshare [acs.figshare.com]
- 2. Sunscreen filter octocrylene is a potential obesogen by acting as a PPARγ partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Gas chromatographic–mass spectrometric analysis of sunscreens and their effects on mice liver and kidney enzyme function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Urinary metabolites of the UV filter octocrylene in humans as biomarkers of exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for UV Filter Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantification of common UV filters in cosmetic formulations. The focus is on the cross-validation of these methods, with supporting data from various studies to ensure a comprehensive understanding of their performance. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a prevalent technique for this purpose. The following sections detail the experimental protocols and performance data for the analysis of several UV filters.
Quantitative Performance Data
The following tables summarize the validation parameters for different analytical methods applied to the quantification of various UV filters. These parameters are crucial for assessing the reliability, sensitivity, and accuracy of a method.
Table 1: Performance Data for HPLC-UV Methods for Various UV Filters
| UV Filter | Linearity (r²) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Accuracy (% Recovery) | Reference |
| Avobenzone | 0.9998 | 0.13 | 0.43 | 100.01 - 100.77 | [1] |
| Oxybenzone | 0.9995 | 0.35 | 1.15 | 99.66 - 100.81 | [1] |
| Sulisobenzone | - | 20 mg/L | - | - | [2][3] |
| Octyl Methoxycinnamate | - | 0.2 - 2 mg/L | - | - | [2] |
| Octyl Salicylate | - | 0.2 - 2 mg/L | - | - | |
| Homosalate | - | 0.2 - 2 mg/L | - | - | |
| Octyl Dimethyl PABA | - | 0.2 - 2 mg/L | - | - | |
| Multiple UV Filters* | >0.999 | 0.439 - 1.481 | 1.330 - 4.490 | - |
*This study analyzed nine different UV filters simultaneously.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative protocols for the analysis of UV filters by HPLC-UV.
Protocol 1: Simultaneous Determination of Avobenzone and Oxybenzone
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system.
-
Column: C₁₈ stationary phase.
-
Mobile Phase: Methanol:Aquabidest (93:7, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 320 nm.
Protocol 2: Simultaneous Determination of Six UV Filters
-
Instrumentation: HPLC with UV spectrophotometric detection.
-
Column: C18 stationary phase.
-
Mobile Phase: Ethanol:Water:Acetic Acid (70:29.5:0.5).
-
Flow Rate: 0.5 mL/min.
-
Detection: UV detector at 313 nm.
Protocol 3: Simultaneous Determination of Nine UV Filters and Four Preservatives
-
Instrumentation: HPLC system.
-
Mobile Phase: Acetonitrile-water containing 0.5% acetic acid (gradient elution).
-
Flow Rate: 0.9 mL/min.
-
Detection: UV detector at 320 nm for UV filters and 254 nm for preservatives.
Protocol 4: Simultaneous Determination of 12 UV Filters
-
Instrumentation: HPLC system.
-
Column: Symmetry Shield® C18 (5 µm).
-
Mobile Phase: Ethanol and acidified water (gradient mode).
-
Detection: Multi-wavelength UV detection according to the absorption of the analytes.
Sample Preparation (General)
For cosmetic samples, a common preparation procedure involves the following steps:
-
Weighing 0.01–0.05 g of the sample into a 10 mL volumetric flask.
-
Diluting with a suitable solvent (e.g., ethanol).
-
Dissolving the sample using an ultrasonic bath for approximately 15 minutes.
-
Filtering the solution through a 0.45 µm nylon membrane filter before injection into the HPLC system.
Methodology Visualization
The following diagrams illustrate the typical workflows for the cross-validation and analysis of UV filters.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling Octocrylene-13C3
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Octocrylene-13C3. The following procedures are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure safety. The following table summarizes the required and recommended PPE.
| PPE Category | Minimum Requirement | Recommended for Splash/Aerosol Risk |
| Eye Protection | Safety glasses with side shields | Chemical safety goggles or a face shield |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Double gloving |
| Body Protection | Fully buttoned laboratory coat | Chemical-resistant apron over a lab coat |
| Respiratory | Not generally required | Respirator with appropriate cartridges |
| Footwear | Closed-toe shoes | --- |
Note: Always inspect gloves for tears or defects before use and wash hands thoroughly after handling the compound.[1][2] Contaminated lab coats should be disposed of as hazardous waste and not taken home for cleaning.[3]
Handling and Storage Protocols
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
| Aspect | Procedure |
| Ventilation | Handle in a well-ventilated area. A chemical fume hood is recommended, especially when working with powders or creating solutions.[1] |
| Contact Avoidance | Avoid contact with skin and eyes.[1] Do not ingest or inhale. |
| Storage | Store in a cool, dry, and well-ventilated area in a tightly sealed container. |
| Hygiene | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[4] |
Emergency Procedures
In the event of accidental exposure, immediate and appropriate action is necessary.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][5] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water.[1][5] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][5] |
Disposal Plan
The disposal of this compound and its waste must be conducted in compliance with all local, state, and federal regulations.
| Waste Type | Disposal Method |
| Unused Product | Dispose of as chemical waste through a licensed contractor. Do not allow it to enter drains or the environment.[1][6] |
| Contaminated Materials | All contaminated materials (e.g., gloves, lab coats, absorbent pads) should be collected in a designated, sealed container and disposed of as chemical waste. |
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
